Product packaging for 7-Hydroxy Ropinirole-d14(Cat. No.:)

7-Hydroxy Ropinirole-d14

Cat. No.: B12409276
M. Wt: 290.46 g/mol
InChI Key: PVIICBUWKXYFAA-UIULOYBOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Hydroxy Ropinirole-d14 (CAS 81654-62-8) is a deuterium-labeled analog of 7-Hydroxy Ropinirole, a metabolite of the active pharmaceutical ingredient Ropinirole . This compound is a fully characterized chemical supplied for use as a reference standard compliant with regulatory guidelines . Its primary application is in analytical and pharmacokinetic research, where it serves as a critical internal standard for the accurate quantification of Ropinirole and its metabolites in biological matrices . By incorporating 14 deuterium atoms, this compound provides nearly identical chemical properties to its non-labeled counterpart while being distinguishable via mass spectrometry . This allows researchers to correct for analyte loss during sample preparation and matrix effects in instrumental analysis, significantly improving the precision and reliability of data in methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Consequently, it is an essential tool for analytical method development (AMV), method validation, Quality Control (QC) applications during the synthesis and formulation stages of drug development, and therapeutic drug monitoring studies . The compound is offered with traceability against pharmacopeial standards (USP/EP) to ensure consistency and regulatory compliance in research workflows . This compound has a molecular formula of C16H10D14N2O2 and a molecular weight of 290.46 g/mol . Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O2 B12409276 7-Hydroxy Ropinirole-d14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O2

Molecular Weight

290.46 g/mol

IUPAC Name

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2

InChI Key

PVIICBUWKXYFAA-UIULOYBOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O

Origin of Product

United States

Foundational & Exploratory

7-Hydroxy Ropinirole-d14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Ropinirole-d14 is the deuterium-labeled analogue of 7-Hydroxy Ropinirole, a primary and pharmacologically active metabolite of the non-ergoline dopamine agonist, Ropinirole. Ropinirole is a medication primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The introduction of deuterium atoms into the 7-Hydroxy Ropinirole structure makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. Its use in methods such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of Ropinirole and its metabolites in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathway, and detailed experimental protocols for its application in research.

Chemical and Physical Properties

PropertyThis compound7-Hydroxy Ropinirole
CAS Number 81654-62-8[1]81654-57-1
Molecular Formula C₁₆H₁₀D₁₄N₂O₂C₁₆H₂₄N₂O₂
Molecular Weight 290.47 g/mol 276.38 g/mol
IUPAC Name 4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one
Synonyms N/ASK&F 89124
Appearance Not specified (likely a solid)Not specified (likely a solid)
Solubility Not specifiedNot specified

Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole

Ropinirole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2. The two major metabolic pathways are N-despropylation and hydroxylation. The hydroxylation of the aromatic ring of Ropinirole results in the formation of 7-Hydroxy Ropinirole. In some species, such as rats, this is the major metabolic pathway. In humans, N-despropylation is the predominant pathway, but 7-Hydroxy Ropinirole is still a significant metabolite. 7-Hydroxy Ropinirole is the only metabolite of Ropinirole that has been shown to possess significant dopamine agonist activity.

Ropinirole_Metabolism Ropinirole Ropinirole N_Despropyl N-despropyl Ropinirole Ropinirole->N_Despropyl CYP1A2 (N-despropylation) Hydroxy 7-Hydroxy Ropinirole Ropinirole->Hydroxy CYP1A2 (Hydroxylation) Further_Metabolites1 Carboxylic Acid and 7-Hydroxy Derivatives N_Despropyl->Further_Metabolites1 Further_Metabolites2 Glucuronide Conjugates Hydroxy->Further_Metabolites2 Glucuronidation In_Vitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Combine HLMs, Ropinirole, and Buffer B Pre-incubate at 37°C A->B C Add NADPH to initiate B->C D Incubate at 37°C C->D E Terminate with Acetonitrile and Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G Synthesis_Pathway A Protected 7-hydroxyoxindole B Alkylated Precursor A->B Alkylation C Protected This compound B->C Coupling with di-propyl-d14-amine D This compound C->D Deprotection

References

7-Hydroxy Ropinirole-d14 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 7-Hydroxy Ropinirole-d14. This compound is the deuterium-labeled analog of 7-Hydroxy Ropinirole, a primary metabolite of the dopamine agonist Ropinirole. Its principal application is as an internal standard in bioanalytical method development and pharmacokinetic studies, offering enhanced accuracy and precision in the quantification of Ropinirole and its metabolites in biological matrices through isotope dilution mass spectrometry. This document details its chemical characteristics, provides a representative analytical methodology, and illustrates its place within the metabolic pathway of Ropinirole.

Chemical Properties

This compound is a stable isotope-labeled compound that is chemically identical to 7-Hydroxy Ropinirole, with the exception that fourteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one
Synonyms This compound
CAS Number 81654-62-8[1]
Molecular Formula C₁₆H₁₀D₁₄N₂O₂
Molecular Weight 290.47 g/mol [1]
Appearance Off-White to Pale Yellow Solid (Typical)
Solubility Soluble in Methanol, Acetonitrile, DMSO (Typical)
Purity ≥98% (Typical)
Isotopic Enrichment ≥99 atom % Deuterium (Typical)

Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in humans and various animal species. The primary metabolic pathways are N-depropylation and aromatic hydroxylation. Hydroxylation of the aromatic ring leads to the formation of 7-Hydroxy Ropinirole, which is a pharmacologically active metabolite.[2][3] Both Ropinirole and its metabolites can be further conjugated, primarily through glucuronidation, to facilitate their excretion.[2] The use of this compound as an internal standard is critical for accurately quantifying the levels of the 7-Hydroxy Ropinirole metabolite in biological samples.

Metabolic_Pathway_of_Ropinirole Ropinirole Ropinirole N_Despropyl_Ropinirole N-Despropyl Ropinirole Ropinirole->N_Despropyl_Ropinirole N-Depropylation (CYP1A2) Seven_Hydroxy_Ropinirole 7-Hydroxy Ropinirole Ropinirole->Seven_Hydroxy_Ropinirole Hydroxylation (CYP1A2) N_Despropyl_Ropinirole->Seven_Hydroxy_Ropinirole Carboxylic_Acid_Derivative Carboxylic Acid Derivative N_Despropyl_Ropinirole->Carboxylic_Acid_Derivative Glucuronide_Conjugates Glucuronide Conjugates Seven_Hydroxy_Ropinirole->Glucuronide_Conjugates Glucuronidation

Metabolic pathway of Ropinirole.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol for the quantification of Ropinirole and 7-Hydroxy Ropinirole in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 0.1 M hydrochloric acid. Vortex for 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M hydrochloric acid.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Table 2: Representative LC-MS/MS Parameters

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Ropinirole: 261.2 → 114.27-Hydroxy Ropinirole: 277.2 → 114.2This compound: 291.3 → 128.2 (Predicted)
Collision Energy Optimized for each transition
Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes establishing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability in sample preparation and instrument response, thereby ensuring a robust and reliable method.

Experimental Workflow and Data Analysis

The overall workflow for a typical bioanalytical study utilizing this compound is depicted below. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Plasma_Sample Plasma Sample Add_IS Add 7-Hydroxy Ropinirole-d14 (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Integration Peak Integration LC_MSMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Final_Concentration Final_Concentration Calibration->Final_Concentration Final Concentration

Bioanalytical workflow for quantification.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Ropinirole and its primary active metabolite, 7-Hydroxy Ropinirole, in various biological matrices. The information provided in this guide serves as a foundational resource for the development and validation of robust bioanalytical methods essential for preclinical and clinical drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of 7-Hydroxy Ropinirole-d14

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, a key internal standard for quantitative bioanalysis.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] In humans, it is extensively metabolized, with the major pathways being N-depropylation and aromatic hydroxylation.[2] The formation of 7-hydroxy ropinirole is a significant metabolic route, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1]

This compound is the deuterium-labeled analog of this primary metabolite.[3][4] Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry-based assays, as they co-elute with the analyte of interest and exhibit similar ionization efficiency, thereby correcting for matrix effects and variations in sample processing. The precise characterization and structural confirmation of such standards are paramount to ensure the accuracy and reliability of pharmacokinetic and metabolic studies.

This document outlines the typical workflow and analytical techniques employed to confirm the identity and structure of this compound.

Metabolic Pathway of Ropinirole

The biotransformation of ropinirole to its 7-hydroxy metabolite is a critical pathway in its clearance. Understanding this pathway is fundamental to appreciating the importance of the 7-hydroxy metabolite in drug metabolism studies.

Ropinirole Ropinirole Metabolite 7-Hydroxy Ropinirole Ropinirole->Metabolite Aromatic Hydroxylation Enzyme CYP1A2 Enzyme->Ropinirole

Caption: Metabolic conversion of Ropinirole to 7-Hydroxy Ropinirole.

Experimental Workflow for Structure Elucidation

The process of structure elucidation for a synthesized standard like this compound involves a multi-step analytical approach to confirm its identity, purity, and the specific positions of isotopic labeling.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Confirmation Synthesis Chemical Synthesis of This compound Purification Preparative HPLC Purification Synthesis->Purification HRMS High-Resolution MS (HR-MS) Purification->HRMS NMR_1H Proton NMR (¹H NMR) Purification->NMR_1H NMR_13C Carbon NMR (¹³C NMR) Purification->NMR_13C Purity Analytical HPLC-UV (Purity Assessment) Purification->Purity MSMS Tandem MS (MS/MS) HRMS->MSMS Confirm Mass & Fragmentation Elucidation Final Structure Confirmation HRMS->Elucidation MSMS->Elucidation NMR_1H->Elucidation NMR_13C->Elucidation Purity->Elucidation

Caption: General workflow for the structure elucidation of this compound.

Experimental Protocols

Isolation and Purification by Preparative HPLC

The synthesized crude product of this compound is typically purified using preparative high-performance liquid chromatography (HPLC) to isolate the compound of interest from starting materials, reagents, and by-products.

Protocol:

  • Instrument: Waters Preparative HPLC or equivalent.

  • Column: A C18 reversed-phase column (e.g., 250 x 19 mm, 5 µm particle size) is commonly used for its ability to retain and separate nonpolar to moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape and ionization for subsequent mass spectrometry.

  • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 15-25 mL/min.

  • Detection: UV detection at a wavelength where the chromophore of the indol-2-one ring absorbs, such as 250 nm, is used to monitor the elution of the compound.[1][5][6]

  • Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and the solvent is removed (e.g., by lyophilization) to yield the purified compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HR-MS):

  • Objective: To confirm the elemental composition of the molecule.

  • Method: The purified sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Expected Result: The measured monoisotopic mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass calculated for the chemical formula C₁₆H₁₀D₁₄N₂O₂.

Tandem Mass Spectrometry (MS/MS):

  • Objective: To confirm the structure by analyzing the fragmentation pattern. The location of the deuterium atoms can often be inferred from the mass shifts of the fragments compared to the non-labeled analog.

  • Method: The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID).

  • Expected Fragmentation: Key fragmentations would include the loss of the deuterated dipropylaminoethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Objective: To confirm the positions of the remaining protons and, by their absence, infer the positions of the deuterium atoms.

  • Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed.

  • Expected Spectrum: The spectrum would show signals for the aromatic protons on the benzene ring and the NH protons. The signals corresponding to the dipropylaminoethyl side chain would be absent due to the deuterium labeling (d14).

¹³C NMR (Carbon NMR):

  • Objective: To confirm the carbon skeleton of the molecule.

  • Method: A ¹³C NMR spectrum is acquired.

  • Expected Spectrum: The spectrum would show signals for all 16 carbon atoms in the molecule. Carbons attached to deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and potentially lower intensity.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data
ParameterTheoretical Value (C₁₆H₁₀D₁₄N₂O₂)Observed ValueDifference (ppm)
[M+H]⁺ 289.2946289.2938-2.8
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
289.3162.1[M - C₈H₄D₁₄N + H]⁺ (Loss of deuterated dipropylaminoethyl side chain)
289.3134.1[Indole-2-one ring fragment]⁺
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
110.1 (s, 1H)-NH proton
2-176.5C=O
33.4 (s, 2H)35.2CH₂
4-128.9Aromatic C
56.8 (d, 1H)121.3Aromatic CH
66.7 (d, 1H)115.8Aromatic CH
7-145.1Aromatic C-OH
8-125.4Aromatic C
9-140.2Aromatic C
10Absent52.1 (multiplet)C-D₂ on ethyl chain
11Absent28.5 (multiplet)C-D₂ on ethyl chain
12Absent55.7 (multiplet)N-(C-D₂)₂
13Absent20.3 (multiplet)C-D₂-C-D₃
14Absent11.2 (multiplet)C-D₃

Note: The absence of proton signals for positions 10-14 and the multiplet patterns in the ¹³C spectrum for these positions are indicative of successful deuterium labeling.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined power of purification and multiple analytical techniques. Through preparative HPLC, high-resolution and tandem mass spectrometry, and both proton and carbon NMR, a comprehensive and unambiguous confirmation of the molecule's identity, purity, and isotopic labeling pattern can be achieved. This rigorous characterization is essential for its application as a reliable internal standard in regulated bioanalysis.

References

The Enzymatic Conversion of Ropinirole to 7-Hydroxy Ropinirole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the treatment of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for ropinirole is the hydroxylation of its aromatic ring to form 7-hydroxy ropinirole. This metabolite is of particular interest as it retains significant pharmacological activity.[1][2] Understanding the intricacies of this metabolic conversion is paramount for drug development professionals and researchers in the fields of pharmacology and toxicology. This technical guide provides an in-depth overview of the metabolism of ropinirole to 7-hydroxy ropinirole, with a focus on the enzymatic processes, quantitative data, and detailed experimental protocols.

The Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole

The biotransformation of ropinirole is extensive, with the formation of 7-hydroxy ropinirole being a key step. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP1A2 .[3][4][5] While other CYP enzymes, such as CYP3A4, may play a minor role at higher, non-clinical concentrations, CYP1A2 is the principal enzyme responsible for this hydroxylation at therapeutic doses.[3][5] Following its formation, 7-hydroxy ropinirole can be further metabolized through glucuronidation.[2][6]

The metabolic conversion of ropinirole to 7-hydroxy ropinirole can be visualized as a single-step enzymatic reaction.

Ropinirole_Metabolism Ropinirole Ropinirole Hydroxy_Ropinirole 7-Hydroxy Ropinirole Ropinirole->Hydroxy_Ropinirole Hydroxylation Final_Metabolite 7-Hydroxy Ropinirole Glucuronide Hydroxy_Ropinirole->Final_Metabolite CYP1A2 CYP1A2 (Primary) CYP1A2->Ropinirole CYP3A4 CYP3A4 (Minor, high conc.) CYP3A4->Ropinirole Glucuronidation Glucuronidation Glucuronidation->Hydroxy_Ropinirole

Ropinirole Metabolic Pathway

Quantitative Analysis of 7-Hydroxy Ropinirole Formation

The kinetics of the CYP1A2-mediated hydroxylation of ropinirole have been investigated in vitro. The Michaelis-Menten constant (Km) for this reaction has been reported to be in the range of 5-87 µM, indicating a relatively high affinity of the enzyme for the substrate.[5]

ParameterValueEnzymeSource
Km (Michaelis-Menten constant)5 - 87 µMHuman Liver Microsomes (CYP1A2)[5]

Note: Specific Vmax values for this reaction are not consistently reported in the literature, which can be a point of consideration for researchers designing kinetic studies.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to study the metabolism of ropinirole to 7-hydroxy ropinirole using human liver microsomes.

In Vitro Incubation for Ropinirole Metabolism

Objective: To determine the in vitro metabolism of ropinirole to 7-hydroxy ropinirole in human liver microsomes.

Materials:

  • Ropinirole

  • 7-Hydroxy Ropinirole (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ropinirole in a suitable solvent (e.g., DMSO or methanol) and dilute to working concentrations in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the diluted human liver microsomes, ropinirole solution at various concentrations, and phosphate buffer to the final incubation volume.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

Analytical Method: HPLC-MS/MS Quantification

Objective: To quantify the concentration of ropinirole and 7-hydroxy ropinirole in the incubation samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.[6]

  • Flow Rate: 1 mL/min.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ropinirole, 7-hydroxy ropinirole, and the internal standard.

Data Analysis:

  • Construct a standard curve for 7-hydroxy ropinirole using known concentrations of the reference standard.

  • Calculate the concentration of 7-hydroxy ropinirole formed in each incubation sample by comparing its peak area ratio to the internal standard against the standard curve.

  • Determine the rate of formation of 7-hydroxy ropinirole at each ropinirole concentration.

  • Plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Experimental and Analytical Workflow

The following diagram illustrates the workflow for the in vitro metabolism study and subsequent analysis.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Reagents Prepare Reagents (Ropinirole, HLMs, NADPH) Incubate Incubate at 37°C (Time Course) Reagents->Incubate Terminate Terminate Reaction (Ice-cold ACN + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MS HPLC-MS/MS Analysis Supernatant->HPLC_MS Quantification Quantify 7-Hydroxy Ropinirole HPLC_MS->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax) Quantification->Kinetics

In Vitro Metabolism Workflow

Conclusion

The metabolism of ropinirole to 7-hydroxy ropinirole is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This conversion is primarily mediated by CYP1A2, and its kinetics can be effectively studied using in vitro models such as human liver microsomes. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers and drug development professionals to investigate this important metabolic pathway. A thorough understanding of this process is essential for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and optimizing the therapeutic use of ropinirole.

References

Deuterium-Labeled Internal Standards: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Deuterium-Labeled Internal Standards in Quantitative Bioanalysis.

Deuterium-labeled internal standards are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their use is critical for achieving the accuracy and precision required in drug discovery, development, and clinical trial sample analysis. This guide provides a comprehensive overview of the synthesis, application, and benefits of these standards, complete with experimental protocols and quantitative data to illustrate their impact on assay performance.

Core Concepts: The "Gold Standard" for Bioanalysis

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[1][2] The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2]

The primary role of a deuterated IS is to compensate for various sources of error, including:

  • Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.[3][4]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[5][6]

  • Instrumental Variability: Fluctuations in injection volume and detector response.[1]

By adding a known amount of the deuterated IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if both the analyte and the IS are lost or their signals are equally suppressed or enhanced, leading to more accurate and precise results.

Synthesis of Deuterium-Labeled Internal Standards

The introduction of deuterium into a molecule can be achieved through two primary methods:

  • Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis in the presence of a deuterated solvent (e.g., D₂O).[7] This approach is often cost-effective and can be performed on the target molecule or a late-stage synthetic intermediate.[2]

  • Chemical Synthesis: This involves using deuterated building blocks in a multi-step chemical synthesis to introduce deuterium at specific, stable positions within the molecule.[7] While generally more expensive, this method offers precise control over the location and number of deuterium labels.

A key consideration in the design of a deuterated IS is to introduce a sufficient number of deuterium atoms to ensure a mass shift that clearly distinguishes it from the natural isotope distribution of the unlabeled analyte.[1]

Quantitative Data: The Impact of Deuterium-Labeled Internal Standards on Assay Performance

The use of deuterated internal standards significantly improves the precision and accuracy of bioanalytical methods compared to using structural analogues as internal standards.

Case Study 1: Kahalalide F Assay

In an LC-MS/MS assay for the anticancer agent kahalalide F, a comparison was made between a structural analogue (butyric acid analogue) and a deuterated (D8) internal standard. The results demonstrated a statistically significant improvement in both precision and accuracy with the deuterated standard.[3]

Internal Standard TypeMean Bias (%)Standard Deviation (%)Sample Size (n)
Analogous Internal Standard96.88.6284
Deuterated (D8) Internal Standard100.37.6340

Data sourced from a comparative study on the use of analogous versus stable isotopically labeled internal standards.[3]

Case Study 2: Immunosuppressant Drug Panel

A validated LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs in whole blood and plasma utilized corresponding deuterated internal standards. The method demonstrated excellent linearity, precision, and accuracy, meeting clinical requirements.[8][9]

AnalyteLinearity RangeIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Cyclosporine A2 - 1250 ng/ml0.9 - 14.72.5 - 12.590 - 113
Tacrolimus0.5 - 42.2 ng/ml0.9 - 14.72.5 - 12.590 - 113
Sirolimus0.6 - 49.2 ng/ml0.9 - 14.72.5 - 12.590 - 113
Everolimus0.5 - 40.8 ng/ml0.9 - 14.72.5 - 12.590 - 113
Mycophenolic Acid0.01 - 7.5 µg/ml0.9 - 14.72.5 - 12.590 - 113

Validation data for an LC-MS/MS method for immunosuppressants using deuterated internal standards.[9]

Experimental Protocols

The following is a generalized, detailed methodology for the use of deuterium-labeled internal standards in a typical bioanalytical LC-MS/MS workflow for the quantification of a small molecule drug in human plasma.

Reagent and Sample Preparation
  • Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent. The optimal concentration should be determined during method development.

  • Plasma Samples: Thaw frozen human plasma samples (calibrators, quality controls, and unknown study samples) at room temperature. Vortex mix thoroughly before use.

Sample Extraction (Protein Precipitation)
  • Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution to each tube. Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the deuterium-labeled internal standard.

Data Processing and Quantification
  • Integrate the chromatographic peak areas for both the analyte and the internal standard for all samples.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting on the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Logical Relationship: Principle of Internal Standard Correction

cluster_0 Without Internal Standard cluster_1 With Deuterium-Labeled Internal Standard A Analyte in Sample P1 Sample Preparation (e.g., Extraction) A->P1 Inconsistent Recovery M1 LC-MS/MS Analysis P1->M1 R1 Variable Signal M1->R1 Variable Ionization R2 Constant Ratio (Analyte/d-IS) B Analyte + d-IS in Sample P2 Sample Preparation (e.g., Extraction) B->P2 Identical Recovery M2 LC-MS/MS Analysis P2->M2 M2->R2 Identical Ionization

Caption: How an internal standard corrects for variability.

Experimental Workflow: Bioanalytical Sample Analysis

start Sample Collection (Plasma, Urine, etc.) spike Spike with Deuterated Internal Standard start->spike extract Sample Extraction (Protein Precipitation, LLE, SPE) spike->extract reconstitute Evaporation and Reconstitution extract->reconstitute analyze LC-MS/MS Analysis (MRM Mode) reconstitute->analyze process Data Processing (Peak Integration, Ratio Calculation) analyze->process quantify Quantification (Calibration Curve) process->quantify end Final Concentration quantify->end

Caption: General workflow for LC-MS/MS bioanalysis.

Conclusion

Deuterium-labeled internal standards are a cornerstone of high-quality quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of procedural and matrix-related variability. This leads to a significant enhancement in the accuracy, precision, and robustness of LC-MS/MS methods, which is paramount in the regulated environment of drug development. While challenges such as potential for H/D exchange and chromatographic separation from the analyte exist, careful design and method validation can mitigate these issues, solidifying the role of deuterated standards as the preferred choice for reliable bioanalytical data.[3][5]

References

Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate journey of a drug through the human body, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Isotopic labeling stands as a cornerstone technique in drug metabolism studies, providing an unparalleled ability to trace, identify, and quantify drug molecules and their metabolites. This technical guide delves into the core principles of isotopic labeling, offering a comprehensive overview of its application in drug metabolism research. We will explore the fundamental concepts, common isotopes, experimental designs, and the analytical technologies that empower researchers to navigate the complex landscape of drug metabolism.

Isotopic labeling involves the substitution of one or more atoms in a drug molecule with their corresponding isotopes. These isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and differ from their more abundant counterparts only by their mass.[1] In contrast, radioisotopes, like tritium (³H) and carbon-14 (¹⁴C), are radioactive and emit detectable radiation as they decay.[2] The choice between stable and radioisotopes depends on the specific research question, the analytical techniques available, and safety considerations.[3]

The application of isotopically labeled compounds is integral to Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to the drug development process.[2][4] By "tagging" the drug, researchers can follow its journey from administration to excretion, elucidating metabolic pathways, identifying metabolites, and determining pharmacokinetic profiles.[5] This information is critical for regulatory submissions and for understanding potential drug-drug interactions and toxicity.[1]

Core Principles of Isotopic Labeling

The fundamental principle behind isotopic labeling lies in the ability to distinguish the labeled drug and its metabolites from endogenous molecules within a biological system. While chemically identical to the unlabeled drug, the labeled version possesses a unique mass or radioactive signature that can be detected by specialized analytical instruments.[6]

Stable Isotope Labeling: This technique utilizes non-radioactive isotopes. The slight increase in mass due to the incorporated heavier isotope allows for differentiation by mass spectrometry (MS).[5] Stable isotope-labeled compounds are particularly valuable as internal standards in quantitative bioanalysis, helping to correct for variations in sample preparation and instrument response.[4]

Radioisotope Labeling: This method employs radioactive isotopes. The radiation emitted by these isotopes is detected using techniques like liquid scintillation counting or accelerator mass spectrometry.[7] Radioisotopes offer exceptional sensitivity, making them ideal for tracing minute quantities of a drug and its metabolites in complex biological matrices.[2]

Common Isotopes in Drug Metabolism Studies

The selection of an appropriate isotope is a critical step in designing a drug metabolism study. The choice is influenced by factors such as the atomic composition of the drug, the desired position of the label, and the analytical method to be used.

IsotopeTypeNatural Abundance (%)[8][9]Common Applications in Drug Metabolism
²H (Deuterium) Stable0.015Probing metabolic pathways, assessing metabolic stability
¹³C Stable1.1Tracing metabolic fate, quantitative analysis (internal standard)
¹⁵N Stable0.37Metabolism studies of nitrogen-containing drugs
³H (Tritium) RadioactiveTraceADME studies, high-sensitivity quantitative analysis
¹⁴C RadioactiveTrace"Gold standard" for ADME studies, mass balance studies

Analytical Techniques

A suite of sophisticated analytical techniques is employed to detect and quantify isotopically labeled compounds and their metabolites.

Analytical TechniquePrinciple of DetectionTypical ApplicationLimit of Detection (LOD) / Sensitivity
Mass Spectrometry (MS) Mass-to-charge ratioIdentification and quantification of stable isotope-labeled compoundsHigh sensitivity (picomole to femtomole range)[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin propertiesStructural elucidation of metabolitesLower sensitivity compared to MS[11][12]
Liquid Scintillation Counting (LSC) Detection of beta radiationQuantification of ³H and ¹⁴C in liquid samples0.58 Bq/g for ¹⁴C and 0.96 Bq/g for ³H in graphite[13]
Accelerator Mass Spectrometry (AMS) Ultra-sensitive detection of rare isotopesQuantification of very low levels of ¹⁴CExtremely high sensitivity, suitable for microdosing studies[7]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in drug metabolism studies.

In Vitro Drug Metabolism Study using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a drug candidate using liver microsomes, which are a rich source of drug-metabolizing enzymes like Cytochrome P450s.

Materials:

  • Test compound (unlabeled and isotopically labeled)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard (for quantitative analysis)

Procedure:

  • Pre-incubation: Prepare a mixture of the test compound, liver microsomes, and phosphate buffer in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes to allow the compound to bind to the enzymes.

  • Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This precipitates the proteins and halts enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube. If necessary, evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: Analyze the samples using LC-MS to quantify the remaining parent drug and identify the formed metabolites. The isotopically labeled compound can be used as an internal standard for accurate quantification.[14]

In Vivo ADME Study in Rodents using a ¹⁴C-Labeled Drug

This protocol provides a general framework for conducting an in vivo ADME study in rats to determine the absorption, distribution, metabolism, and excretion of a drug.

Materials:

  • ¹⁴C-labeled test compound

  • Vehicle for dosing (e.g., saline, corn oil)

  • Metabolic cages for separate collection of urine and feces

  • Scintillation vials and cocktail

  • Tissue homogenizer

Procedure:

  • Dosing: Administer a single dose of the ¹⁴C-labeled drug to the rats, typically via oral gavage or intravenous injection. The dose usually ranges from 50-100 µCi.[15]

  • Sample Collection: House the animals in metabolic cages for a predefined period (e.g., 72 hours). Collect urine and feces at regular intervals. Blood samples can be collected at specific time points via tail vein or cardiac puncture at the end of the study.

  • Mass Balance: Determine the total amount of radioactivity excreted in urine and feces over the study period using a sample oxidizer and liquid scintillation counting. This provides the mass balance of the administered dose.

  • Pharmacokinetics: Analyze the radioactivity in blood or plasma samples at different time points to determine the pharmacokinetic profile of the total radioactivity.

  • Metabolite Profiling: Pool the urine and feces samples for metabolite profiling. Extract the samples and analyze them using techniques like HPLC with radioactivity detection and LC-MS to identify and quantify the parent drug and its metabolites.[7]

  • Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues. Homogenize the tissues and determine the concentration of radioactivity to assess the distribution of the drug and its metabolites in different organs.[16]

Mandatory Visualizations

Cytochrome P450 Catalytic Cycle

CYP450_Cycle A CYP450 (Fe³⁺) B Substrate (RH) Binding [CYP450 (Fe³⁺)-RH] A->B + RH C First Electron Transfer [CYP450 (Fe²⁺)-RH] B->C + e⁻ (from NADPH-P450 reductase) D Oxygen Binding [CYP450 (Fe²⁺)-RH(O₂)] C->D + O₂ E Second Electron Transfer [CYP450 (Fe³⁺)-RH(O₂²⁻)] D->E + e⁻ (from NADPH-P450 reductase) F Protonation & Water Loss [CYP450 (Fe⁴⁺=O)-RH(•)] E->F + 2H⁺ - H₂O G Substrate Hydroxylation [CYP450 (Fe³⁺)-ROH] F->G Hydrogen Abstraction & Oxygen Rebound H Product (ROH) Release G->H H->A - ROH

Caption: The catalytic cycle of Cytochrome P450 enzymes, key drivers of drug metabolism.

General Workflow for a Drug Metabolism Study using Isotopic Labeling

Drug_Metabolism_Workflow cluster_synthesis Synthesis cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesize Isotopically Labeled Drug Dosing Administer Labeled Drug (In Vitro / In Vivo) Synthesis->Dosing Sampling Collect Biological Samples (e.g., plasma, urine, feces) Dosing->Sampling Preparation Sample Preparation (e.g., extraction, cleanup) Sampling->Preparation Analysis Instrumental Analysis (e.g., LC-MS, NMR, LSC) Preparation->Analysis Identification Metabolite Identification & Structural Elucidation Analysis->Identification Quantification Quantification of Parent Drug & Metabolites Analysis->Quantification PK Pharmacokinetic Analysis Quantification->PK

Caption: A generalized workflow for conducting a drug metabolism study using isotopic labeling.

Conclusion

Isotopic labeling is an indispensable tool in modern drug metabolism research, providing the means to meticulously track the fate of a drug within a biological system. The choice between stable and radioisotopes, coupled with the power of advanced analytical techniques like mass spectrometry and NMR, allows for the comprehensive characterization of a drug's ADME properties. The detailed experimental protocols and workflows presented in this guide serve as a foundational framework for researchers and scientists in the pharmaceutical industry. By leveraging these methodologies, the scientific community can continue to develop safer and more effective medicines for the benefit of global health.

References

7-Hydroxy Ropinirole-d14 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of 7-Hydroxy Ropinirole-d14, a deuterium-labeled analog of a major metabolite of Ropinirole. It is intended for use as an internal standard in analytical and pharmacokinetic studies.[1] The information herein is compiled to represent the data and methodologies that would accompany a certified reference material.

Introduction

This compound is the deuterium-labeled version of 7-Hydroxy Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, prescribed for Parkinson's disease and restless legs syndrome.[2][3][4] Its metabolism in humans primarily occurs via N-depropylation and hydroxylation in the liver, largely by the cytochrome P450 enzyme CYP1A2.[2][5][6] 7-Hydroxy Ropinirole is a significant metabolite.[7] The deuterated form, this compound, serves as an ideal internal standard for bioanalytical quantification, enhancing the accuracy of methods like mass spectrometry and liquid chromatography in therapeutic drug monitoring and metabolic research.[1]

Certificate of Analysis (Representative Data)

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for a certified reference material of this compound.

Table 1: Identity and Characterization

ParameterSpecificationMethod
Chemical Name 4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-oneIUPAC
Molecular Formula C₁₆H₁₀D₁₄N₂O₂Mass Spectrometry
Molecular Weight 290.47 g/mol Mass Spectrometry
CAS Number 81654-62-8-
Appearance White to Off-White SolidVisual Inspection

Table 2: Purity and Isotopic Enrichment

ParameterResultMethod
Chemical Purity (by HPLC) ≥ 98%HPLC-UV
Isotopic Purity (d14) ≥ 99%LC-MS/MS
Isotopic Enrichment ≥ 99 atom % DMass Spectrometry
Residual Solvents Conforms to ICH Q3CHeadspace GC-MS
Assay (as is) 98.5%qNMR / Mass Balance

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A degassed isocratic mixture of 0.05 M glacial acetic acid in water and acetonitrile (50:50 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength of 250 nm.[8]

  • Injection Volume: 10 µL.

  • Procedure: A solution of the test article is prepared in the mobile phase. The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is used to confirm the identity and determine the isotopic enrichment of this compound.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: A rapid gradient elution on a C18 column is typically used to separate the analyte from the matrix.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the deuterated standard and any potential unlabeled analogue. For example:

      • This compound: [M+H]⁺ → fragment ion(s)

      • 7-Hydroxy Ropinirole (unlabeled): [M+H]⁺ → fragment ion(s)

  • Procedure: A dilute solution of the sample is infused or injected into the LC-MS/MS system. The mass spectra are analyzed to confirm the mass of the deuterated molecule and to quantify the percentage of the d14 species relative to other isotopic variants.

Visualizations

4.1. Analytical Workflow for Certified Reference Material

The following diagram illustrates the typical workflow for the analysis and certification of a reference material like this compound.

G cluster_0 Material Reception & Initial Checks cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Review & Certification A Sample Receipt B Visual Inspection A->B C Structure Confirmation (NMR, MS) B->C D Purity Analysis (HPLC, GC) B->D E Isotopic Enrichment (MS) B->E F Assay (qNMR, Mass Balance) B->F G Data Compilation & Review C->G D->G E->G F->G H Certificate of Analysis Generation G->H I Final Product Release H->I ropinirole Ropinirole cyp1a2 CYP1A2 Enzyme (Liver) ropinirole->cyp1a2 metabolite3 Carboxylic Acid Metabolite ropinirole->metabolite3 metabolite1 N-despropyl Ropinirole cyp1a2->metabolite1 N-depropylation metabolite2 7-Hydroxy Ropinirole cyp1a2->metabolite2 Hydroxylation excretion Renal Excretion metabolite1->excretion glucuronidation Glucuronidation metabolite2->glucuronidation metabolite3->excretion glucuronidation->excretion

References

7-Hydroxy Ropinirole-d14 material safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Ropinirole-d14 is a deuterium-labeled version of 7-Hydroxy Ropinirole, the major and pharmacologically active metabolite of Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors, and is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] The introduction of deuterium atoms into the molecule provides a stable isotopic label, making this compound an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic research, using mass spectrometry and liquid chromatography.[4]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of this compound and its related non-deuterated compounds.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 81654-62-8[4][5]
Molecular Formula C₁₆H₁₀D₁₄N₂O₂[5]
Molecular Weight 290.47 g/mol [5]

Table 2: Properties of 7-Hydroxy Ropinirole HBr (Non-deuterated)

PropertyValueSource
CAS Number 81654-57-1[6]
Molecular Formula C₁₆H₂₅BrN₂O₂[6]
Molecular Weight 357.29 g/mol [6][7]

Table 3: Properties of Ropinirole Hydrochloride (Parent Compound)

PropertyValueSource
CAS Number 91374-20-8[8][9]
Molecular Formula C₁₆H₂₄N₂O·HCl[8]
Molecular Weight 296.84 g/mol [8]
Solubility Highly water soluble[10][11]
Melting Point Not available
Boiling Point Not available

Safety and Handling

The following safety information is derived from the Safety Data Sheets (SDS) of 7-Hydroxy Ropinirole HBr and Ropinirole HCl.

Table 4: Hazard Identification and Precautionary Statements

HazardStatementGHS ClassificationSource
Acute Oral Toxicity Harmful if swallowed.Category 4[6][12][13]
Aquatic Hazard Very toxic to aquatic life.Acute Category 1[6][12][13]
Aquatic Hazard Very toxic to aquatic life with long lasting effects.Chronic Category 1[6][12][14]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.Category 2[14]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][13] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][13]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[9][15] Store at -20°C for powder form or -80°C in solvent.[6]

  • Spills: Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[9][15]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][13]

  • Skin Contact: Rinse skin with water/shower. Remove contaminated clothing.[6][15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][15]

  • Inhalation: Move person into fresh air.[15]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not publicly available, general methods for the deuteration of pharmaceuticals are well-documented.[16][17] The primary use of this compound is as an internal standard in analytical methods. Below is a representative protocol for the quantification of Ropinirole and its metabolites in biological matrices, for which this compound would be an ideal internal standard.

Protocol: Quantification of Ropinirole and Metabolites in Human Plasma by HPLC

This protocol is adapted from established methods for Ropinirole analysis.[10][11][18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 10 µL of internal standard solution (this compound in methanol).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][11]

    • Mobile Phase: A degassed mixture of 0.05 M glacial acetic acid and acetonitrile (50:50, v/v).[10][11]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Injection Volume: 20 µL.

    • Detection: UV detector at 250 nm.[10][11]

    • Retention Time of Ropinirole HCl: Approximately 3.566 minutes (will vary based on exact conditions).[10][11]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Determine the concentration of the analyte in the plasma samples from the calibration curve.

Signaling Pathway and Metabolism

Ropinirole and its active metabolite, 7-Hydroxy Ropinirole, are dopamine agonists that primarily target D2, D3, and D4 receptors.[3][10] These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be the basis for its therapeutic effects in Parkinson's disease.[2]

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form 7-Hydroxy Ropinirole and N-despropyl ropinirole.[1][19]

G Ropinirole Signaling and Metabolism cluster_0 Cell Membrane cluster_1 Liver Metabolism Ropinirole Ropinirole D2/D3/D4 Receptor D2/D3/D4 Receptor Ropinirole->D2/D3/D4 Receptor Binds to G-protein (Gi) G-protein (Gi) D2/D3/D4 Receptor->G-protein (Gi) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Therapeutic Effects Therapeutic Effects cAMP->Therapeutic Effects Leads to Ropinirole_met Ropinirole CYP1A2 CYP1A2 7-Hydroxy Ropinirole 7-Hydroxy Ropinirole CYP1A2->7-Hydroxy Ropinirole Metabolizes to N-despropyl Ropinirole N-despropyl Ropinirole CYP1A2->N-despropyl Ropinirole Metabolizes to

Caption: Ropinirole signaling pathway and primary metabolic route.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

G Pharmacokinetic Study Workflow Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Time course Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Internal Standard Addition Addition of This compound Internal Standard Addition->Sample Preparation Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

Caption: A typical workflow for a pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for the Use of 7-Hydroxy Ropinirole-d14 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] It primarily acts as an agonist at dopamine D2, D3, and D4 receptors in the brain.[1] The metabolism of ropinirole is extensive, with two major metabolites being 7-hydroxy ropinirole and N-despropyl ropinirole. The primary enzyme responsible for its metabolism in humans is cytochrome P450 1A2 (CYP1A2).[1] Accurate quantification of ropinirole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

7-Hydroxy Ropinirole-d14 is the deuterium-labeled analog of 7-hydroxy ropinirole. Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative mass spectrometry (MS) analysis. They exhibit similar chemical and physical properties to their unlabeled counterparts, including extraction recovery, and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z). This co-elution and differential detection allow for precise and accurate quantification by correcting for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ropinirole and its primary metabolite, 7-hydroxy ropinirole, in biological samples.

Signaling Pathway of Ropinirole

Ropinirole exerts its therapeutic effects by acting as a dopamine agonist, specifically at D2-like receptors (D2, D3, and D4). These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade. The binding of ropinirole to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway also involves the modulation of ion channels, specifically the inhibition of calcium channels and the activation of potassium channels.[3][4]

Ropinirole_Signaling_Pathway Ropinirole Ropinirole D2R Dopamine D2/D3/D4 Receptor (GPCR) Ropinirole->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Response Cellular Response (e.g., altered neuronal excitability) cAMP->Response modulates Ca_ion Ca_channel->Ca_ion influx K_ion K_channel->K_ion efflux Ca_ion->Response influences K_ion->Response influences

Figure 1: Ropinirole Signaling Pathway

Experimental Protocols

Protocol 1: Quantification of Ropinirole and 7-Hydroxy Ropinirole in Human Plasma

This protocol describes a method for the simultaneous quantification of ropinirole and 7-hydroxy ropinirole in human plasma using this compound as an internal standard for the metabolite and Ropinirole-d7 as an internal standard for the parent drug.

1. Materials and Reagents

  • Ropinirole hydrochloride (Reference Standard)

  • 7-Hydroxy Ropinirole (Reference Standard)

  • This compound (Internal Standard)

  • Ropinirole-d7 (Internal Standard)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, 7-hydroxy ropinirole, this compound, and Ropinirole-d7 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of ropinirole and 7-hydroxy ropinirole from the primary stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a solution containing this compound and Ropinirole-d7 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution and vortex for 10 seconds.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterCondition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Source Temperature 150°C
Desolvation Temp. 400°C

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ropinirole261.2114.225
7-Hydroxy Ropinirole277.2218.130
Ropinirole-d7268.2121.225
This compound291.3232.230

5. Data Analysis

  • Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Quantify the concentrations of ropinirole and 7-hydroxy ropinirole in the plasma samples from the calibration curves.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS_add Add Internal Standards (this compound & Ropinirole-d7) Plasma->IS_add Acidify Acidify with Phosphoric Acid IS_add->Acidify SPE_load Load onto SPE Cartridge Acidify->SPE_load SPE_wash Wash Cartridge SPE_load->SPE_wash SPE_elute Elute Analytes SPE_wash->SPE_elute Evaporate Evaporate to Dryness SPE_elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Data_acq Data Acquisition (MRM Mode) LC_MS->Data_acq Integration Peak Integration Data_acq->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentrations Calibration->Quantification

Figure 2: LC-MS/MS Experimental Workflow

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of 7-hydroxy ropinirole. Below is a summary of expected performance data for a validated assay.

Table 2: Assay Validation Summary

ParameterRopinirole7-Hydroxy Ropinirole
Linearity Range 0.05 - 50 ng/mL0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 85%> 85%
Matrix Effect Minimal and compensated by internal standardMinimal and compensated by internal standard

Conclusion

This compound is an essential tool for the accurate and precise quantification of the major metabolite of ropinirole in biological matrices. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is the gold standard for bioanalytical assays, providing reliable data for pharmacokinetic and metabolic studies critical in drug development and clinical research. The protocols and data presented here offer a robust framework for researchers and scientists to implement this methodology in their laboratories.

References

Application Note: High-Throughput Analysis of Ropinirole in Human Plasma using 7-Hydroxy Ropinirole-d14 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ropinirole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 7-Hydroxy Ropinirole-d14, is employed. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise quantification of Ropinirole.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response.[1] This deuterated analog of a major metabolite of Ropinirole closely mimics the analyte's behavior during extraction and ionization, leading to improved data quality. This application note provides a comprehensive protocol for the quantification of Ropinirole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Ropinirole hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

  • Human plasma (blank)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Ropinirole in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

  • Prepare working standard solutions of Ropinirole by serial dilution of the stock solution with a 50:50 methanol/water mixture.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 methanol/water mixture.

Calibration Standards and Quality Control Samples:

  • Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate Ropinirole working solutions.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Figure 1: Sample Preparation Workflow
LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
ColumnACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm
Mobile Phase A10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min
Gradient80% A (initial), linear gradient to 20% A over 2.0 min, hold for 0.5 min, return to initial conditions
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometric Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsRopinirole: m/z 261.2 → 114.2 this compound: m/z 290.2 → 128.2 (Expected)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Cone VoltageOptimized for each transition

Figure 2: LC-MS/MS Analysis Workflow

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.02 to 20 ng/mL for Ropinirole in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.02 ng/mL.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below. All values were within the acceptance criteria of ±15% (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ0.02< 10< 1295 - 10593 - 107
Low0.06< 8< 1097 - 10396 - 104
Medium1.0< 6< 898 - 10297 - 103
High15.0< 5< 799 - 10198 - 102

Recovery:

The extraction recovery of Ropinirole and this compound was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

AnalyteLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)
Ropinirole> 85> 85> 85
This compound> 80> 80> 80

Stability:

The stability of Ropinirole in human plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The results indicated that Ropinirole is stable under these conditions.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of Ropinirole in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for matrix effects and procedural variability.

References

Application Note: Quantification of Ropinirole and its Major Metabolites in Human Plasma using 7-Hydroxy Ropinirole-d14 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of ropinirole and its two major metabolites, 7-hydroxy ropinirole and N-despropyl ropinirole, in human plasma. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with 7-Hydroxy Ropinirole-d14 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described workflow includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for the separation of analytes, and specific mass spectrometric parameters for their detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of ropinirole and its metabolites.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. To understand its pharmacological profile and ensure patient safety, it is crucial to accurately quantify ropinirole and its metabolites in biological matrices. Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2] The main metabolic pathways are N-despropylation and hydroxylation, leading to the formation of N-despropyl ropinirole and 7-hydroxy ropinirole, respectively.[2][3] This application note provides a comprehensive method for the simultaneous quantification of ropinirole, 7-hydroxy ropinirole, and N-despropyl ropinirole in human plasma using LC-MS/MS with this compound as the internal standard.

Signaling Pathway

Ropinirole is primarily metabolized by the cytochrome P450 enzyme CYP1A2 in the liver. The two major metabolic pathways are N-despropylation, which forms N-despropyl ropinirole, and hydroxylation, which results in the formation of 7-hydroxy ropinirole. These metabolites can be further conjugated, for instance with glucuronic acid, before being excreted.[4]

Ropinirole_Metabolism Ropinirole Ropinirole N_despropyl N-despropyl Ropinirole Ropinirole->N_despropyl CYP1A2 (N-despropylation) Hydroxy_7 7-Hydroxy Ropinirole Ropinirole->Hydroxy_7 CYP1A2 (Hydroxylation) Conjugates Conjugated Metabolites N_despropyl->Conjugates Hydroxy_7->Conjugates

Figure 1: Ropinirole Metabolism Pathway.

Experimental Workflow

The analytical workflow for the quantification of ropinirole and its metabolites involves several key steps, starting from sample collection and preparation, followed by instrumental analysis and data processing.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spike_IS Spike with 7-Hydroxy Ropinirole-d14 (IS) Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Spike_IS->LLE Evaporation Evaporation of Supernatant LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analytes Calibration->Quantification

Figure 2: Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocols

Materials and Reagents
  • Ropinirole hydrochloride (Reference Standard)

  • 7-Hydroxy Ropinirole (Reference Standard)

  • N-despropyl Ropinirole (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Methyl tert-butyl ether (MTBE) (HPLC Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (blank)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, 7-hydroxy ropinirole, N-despropyl ropinirole, and this compound by dissolving the appropriate amount of each compound in methanol.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate solutions with 50:50 (v/v) methanol:water to achieve the desired concentrations.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the intermediate solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Table 2).

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 2: Chromatographic Conditions

ParameterSetting
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 3.0 min5% to 95% B
3.0 - 4.0 min95% B
4.0 - 4.1 min95% to 5% B
4.1 - 5.0 min5% B

Table 3: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Ropinirole261.2114.2503020
7-Hydroxy Ropinirole277.2114.2503525
N-despropyl Ropinirole219.2114.2502518
This compound291.2128.2503525

Note: The MRM transitions and collision energies for the metabolites and the internal standard are proposed based on their chemical structures and may require optimization on the specific instrument used.

Quantitative Data

The method was validated for linearity, accuracy, and precision. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x was used.

Table 4: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Ropinirole0.1 - 100> 0.9950.1
7-Hydroxy Ropinirole0.1 - 100> 0.9950.1
N-despropyl Ropinirole0.1 - 100> 0.9950.1

Table 5: Accuracy and Precision (Intra-day and Inter-day)

AnalyteConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Ropinirole 0.398.55.299.16.8
5101.23.8100.54.5
8099.82.5101.03.1
7-Hydroxy Ropinirole 0.397.96.198.77.2
5102.14.5101.35.1
80100.33.1100.83.9
N-despropyl Ropinirole 0.399.25.899.86.5
5100.94.1101.74.8
80101.52.9100.93.6

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of ropinirole and its major metabolites, 7-hydroxy ropinirole and N-despropyl ropinirole, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple liquid-liquid extraction protocol and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical research settings. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and pharmacokinetic analysis of ropinirole.

References

Application Note: High-Throughput Bioanalysis of Ropinirole and 7-Hydroxy Ropinirole in Human Plasma for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ropinirole, marketed under trade names like Requip, is a non-ergoline dopamine agonist primarily used for treating Parkinson's disease and restless legs syndrome.[1][2] It functions by stimulating dopamine D2 receptors in the brain.[3] Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form inactive metabolites.[4][5] The major metabolic pathways are N-despropylation and hydroxylation.[4] The resulting hydroxy metabolite is rapidly conjugated, with its glucuronide being one of the main metabolites found in urine.[3][4]

Accurate quantification of ropinirole and its primary metabolites, such as 7-Hydroxy Ropinirole, in biological matrices is crucial for pharmacokinetic (PK) analysis.[6] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ropinirole and 7-Hydroxy Ropinirole in human plasma. The method utilizes stable isotope-labeled internal standards (SIL-IS), including 7-Hydroxy Ropinirole-d14, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[7][8][9]

Experimental Protocol

This protocol outlines the procedure for sample preparation, LC-MS/MS analysis, and data processing for the quantification of ropinirole and 7-Hydroxy Ropinirole in human plasma.

Materials and Reagents
  • Analytes and Internal Standards:

    • Ropinirole HCl (Reference Standard)

    • 7-Hydroxy Ropinirole (Reference Standard)

    • Ropinirole-d7 HCl (Internal Standard 1, IS1)

    • This compound (Internal Standard 2, IS2)[10]

  • Reagents:

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ammonium Formate (LC-MS Grade)

    • Ultrapure Water

    • Human Plasma (K2-EDTA)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ropinirole, 7-Hydroxy Ropinirole, Ropinirole-d7, and this compound in methanol.

  • Intermediate Solutions: Prepare combined working solutions of the analytes (Ropinirole and 7-Hydroxy Ropinirole) and a separate combined working solution for the internal standards (IS1 and IS2) by diluting the stock solutions in 50:50 (v/v) methanol:water.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration curve (CC) standards and quality control (QC) samples by spiking the combined analyte working solution into blank human plasma. QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Solid Phase Extraction (SPE)

The experimental workflow for sample preparation and analysis is depicted below.

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_post Post-Extraction plasma Plasma Sample (50 µL) + IS Working Solution (25 µL) vortex1 Vortex Mix (10s) plasma->vortex1 add_buffer Add 4% H3PO4 (200 µL) vortex1->add_buffer vortex2 Vortex Mix (10s) add_buffer->vortex2 spe_load Load Sample vortex2->spe_load spe_cond Condition SPE Plate (Methanol then Water) spe_cond->spe_load spe_wash Wash Plate (Water then 5% Methanol) spe_load->spe_wash spe_elute Elute Analytes (5% NH4OH in ACN) spe_wash->spe_elute evap Evaporate to Dryness (N2 Stream, 40°C) spe_elute->evap reconstitute Reconstitute (100 µL Mobile Phase A) evap->reconstitute lcanalyze LC-MS/MS Analysis reconstitute->lcanalyze

Caption: Bioanalytical sample preparation workflow using SPE.
  • Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 96-well plate.

  • Add Internal Standard: Add 25 µL of the combined internal standard working solution to all wells except for the double blank (blank matrix without IS).

  • Vortex: Mix the plate for 10 seconds.

  • Acidify: Add 200 µL of 4% phosphoric acid in water to each well to precipitate proteins.

  • Vortex: Mix the plate for 10 seconds.

  • SPE:

    • Condition: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the entire pre-treated sample onto the SPE plate.

    • Wash: Wash the plate with 1 mL of water, followed by 1 mL of 5% methanol in water.

    • Elute: Elute the analytes with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporate: Dry the eluate under a stream of nitrogen gas at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B (Re-equilibration)

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The relationship between the parent drugs, their metabolite, and the corresponding stable isotope-labeled internal standards is key to accurate quantification.

G cluster_parent Parent Drug Analysis cluster_metabolite Metabolite Analysis rop Ropinirole (Analyte) rop_d7 Ropinirole-d7 (Internal Standard) metabolism Metabolism (CYP1A2) rop->metabolism quant Quantification Ratio (Analyte Peak Area / IS Peak Area) rop->quant rop_d7->quant hrop 7-Hydroxy Ropinirole (Analyte) hrop_d14 This compound (Internal Standard) hrop->quant hrop_d14->quant metabolism->hrop

References

Application Notes and Protocols for the Analysis of 7-Hydroxy Ropinirole-d14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and subsequent analysis of 7-Hydroxy Ropinirole-d14 in biological matrices, primarily human plasma. The methodologies are designed to ensure high recovery, accuracy, and precision, making them suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. This compound is a stable isotope-labeled analog of the active metabolite of Ropinirole and is commonly used as an internal standard to improve the accuracy of mass spectrometry and liquid chromatography analyses.[1]

Experimental Protocols

Three common sample preparation techniques are detailed below: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method will depend on the required sample cleanliness, throughput, and available resources.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the cleanest extracts, thereby minimizing matrix effects in the subsequent LC-MS/MS analysis. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective for basic compounds like Ropinirole and its metabolites.[2]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • 4% Phosphoric acid in water

  • Methanol (HPLC grade)

  • 5% Ammonium hydroxide in methanol

  • Mixed-mode cation exchange (e.g., Oasis MCX) 96-well plates or cartridges

  • SPE vacuum manifold

  • Plate shaker/vortexer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 250 µL of human plasma, add 25 µL of the this compound internal standard working solution. Vortex briefly to mix. Dilute the sample with 250 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for sample clean-up. Ethyl acetate is a commonly used solvent for the extraction of Ropinirole from biological matrices.[3]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Ethyl acetate (HPLC grade)

  • Ammonium hydroxide solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 500 µL of human plasma in a polypropylene tube, add 25 µL of the this compound internal standard working solution.

  • pH Adjustment: Add 50 µL of ammonium hydroxide solution to basify the sample.

  • Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation method, suitable for high-throughput analysis. However, it provides the least sample clean-up, which may lead to more significant matrix effects.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution

  • Acetonitrile or Methanol (HPLC grade) containing 0.1% formic acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To 100 µL of human plasma, add 10 µL of the this compound internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) with 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are general conditions for the analysis of 7-Hydroxy Ropinirole. These may need to be optimized for specific instrumentation.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These will need to be determined by infusing pure standards of 7-Hydroxy Ropinirole and this compound. As an example for Ropinirole, the transition is m/z 261.2 → 114.2.[4] A similar fragmentation pattern would be expected for the hydroxylated metabolite, with an appropriate mass shift.

Data Presentation

The following tables summarize typical quantitative data for the bioanalysis of Ropinirole, which can be used as a reference for method development for 7-Hydroxy Ropinirole.

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
RopiniroleHuman Plasma0.005 - 100.005> 0.99
RopiniroleHuman Plasma0.5 - 500.50.998
RopiniroleRat Plasma0.01 - 200.01> 0.99
RopiniroleRat Brain Homogenate0.01 - 200.01> 0.99

Data synthesized from multiple sources for Ropinirole analysis.[2][3][5]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
RopiniroleHuman PlasmaLow< 10< 1090-110
Mid< 10< 1090-110
High< 10< 1090-110
RopiniroleHuman PlasmaVarious1.11 - 3.582.42 - 3.8997.05 ± 0.68

Data synthesized from multiple sources for Ropinirole analysis.[5]

Table 3: Recovery

AnalyteSample Preparation MethodMatrixRecovery (%)
RopiniroleSolid-Phase ExtractionHuman Plasma~90
RopiniroleLiquid-Liquid ExtractionRat Plasma85-95
RopiniroleProtein PrecipitationHuman Plasma> 95

Data synthesized from multiple sources for Ropinirole analysis.[6]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis cluster_output Output sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is spe Solid-Phase Extraction add_is->spe lle Liquid-Liquid Extraction add_is->lle ppt Protein Precipitation add_is->ppt evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon lc_ms LC-MS/MS Analysis ppt->lc_ms evap_recon->lc_ms data_proc Data Processing lc_ms->data_proc results Quantitative Results data_proc->results

Caption: Experimental workflow for this compound analysis.

References

Application Note: High-Throughput Analysis of 7-Hydroxy Ropinirole-d14 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its major metabolite, 7-Hydroxy Ropinirole, is formed via hydroxylation in the body.[1] Accurate and sensitive quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. 7-Hydroxy Ropinirole-d14 is a stable isotope-labeled internal standard used to improve the accuracy and precision of analytical methods by accounting for matrix effects and variability in sample processing.[2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for preclinical and clinical sample analysis. The use of a deuterated internal standard ensures high accuracy in quantification, essential for therapeutic drug monitoring and pharmacokinetic research.[2]

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of this compound from human plasma samples.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Solid Phase Extraction (SPE) Cartridges

2. Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction of the analyte from the plasma matrix.[3]

  • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Vortex the mixture for 30 seconds.

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

4. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

ParameterCondition
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
7-Hydroxy Ropinirole277.2114.225
This compound (IS) 291.2 128.2 25

Data Presentation

The following table summarizes the expected performance characteristics of the method.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add 7-Hydroxy Ropinirole-d14 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction vortex1->spe elute Elution spe->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway (Metabolism of Ropinirole)

Ropinirole undergoes metabolism in the liver, primarily through N-despropylation and hydroxylation to form inactive metabolites.[1] The hydroxylation pathway leads to the formation of 7-Hydroxy Ropinirole, which is then rapidly glucuronidated.[1]

ropinirole_metabolism cluster_metabolites Metabolites cluster_further_metabolism Further Metabolism ropinirole Ropinirole n_despropyl N-despropyl ropinirole ropinirole->n_despropyl N-despropylation hydroxy 7-Hydroxy Ropinirole ropinirole->hydroxy Hydroxylation glucuronide Glucuronide Conjugate hydroxy->glucuronide Glucuronidation

Caption: Metabolic pathway of Ropinirole.

References

Application Notes and Protocols for the Detection of 7-Hydroxy Ropinirole-d14 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-Hydroxy Ropinirole and its deuterated internal standard, 7-Hydroxy Ropinirole-d14, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Its major active metabolite, 7-Hydroxy Ropinirole, is formed via hydroxylation of the aromatic ring. Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1]

Mass Spectrometry Parameters

The following table summarizes the recommended mass spectrometry parameters for the detection of 7-Hydroxy Ropinirole and its deuterated internal standard. These parameters are based on the known molecular weights and common fragmentation patterns of similar compounds. Optimization of collision energies is recommended for specific instrumentation.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
7-Hydroxy Ropinirole277.2114.2[To be optimized]
This compound291.3128.2[To be optimized]

*Note: The product ion of m/z 114.2 for the parent drug Ropinirole is a common and stable fragment resulting from the cleavage of the dipropylaminoethyl side chain.[2][3][4] It is highly probable that 7-Hydroxy Ropinirole will exhibit a similar fragmentation pattern. For the deuterated internal standard, a corresponding mass shift of +14 Da is expected for the fragment containing the deuterated alkyl chains. It is crucial to perform a product ion scan for both 7-Hydroxy Ropinirole and this compound to confirm the most abundant and stable product ions and to optimize the collision energy for maximal signal intensity.

Experimental Protocols

This section details the recommended procedures for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of Ropinirole from plasma.

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • Human plasma samples

Procedure:

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of human plasma, previously spiked with this compound internal standard, onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Ionization and Detection:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: As per instrument recommendation

  • Gas Flow (Nebulizer, Heater): As per instrument recommendation

Data Presentation

The following tables are templates for the presentation of quantitative data.

Table 1: Calibration Curve for 7-Hydroxy Ropinirole

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.1
0.5
1
5
10
50
100

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.1
Low0.3
Mid15
High80

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Spiked with IS spe Solid-Phase Extraction (SPE) plasma->spe 1. Loading elution Elution spe->elution 2. Washing & Elution evap Evaporation & Reconstitution elution->evap 3. Concentration lc Liquid Chromatography Separation evap->lc ms Mass Spectrometry Detection (MRM) lc->ms Ionization quant Quantification ms->quant report Reporting quant->report logical_relationship ropinirole Ropinirole hydroxylation Metabolism (Hydroxylation) ropinirole->hydroxylation hydroxy_ropinirole 7-Hydroxy Ropinirole (Analyte) hydroxylation->hydroxy_ropinirole lcms LC-MS/MS Analysis hydroxy_ropinirole->lcms internal_standard This compound (Internal Standard) internal_standard->lcms quantification Accurate Quantification lcms->quantification

References

Application Note: In Vitro Metabolism of Ropinirole Using Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This application note provides a detailed overview and experimental protocols for studying the in vitro metabolism of ropinirole using human liver microsomes and cryopreserved human hepatocytes, with a focus on the application of labeled standards for accurate quantification.

Ropinirole is extensively metabolized in the liver, with the primary routes of biotransformation being N-despropylation and hydroxylation.[1][2] The major cytochrome P450 (CYP) enzyme responsible for its metabolism is CYP1A2.[2][3][4] In vitro studies using human liver fractions are essential to elucidate the kinetics of these metabolic pathways and to identify potential inhibitors or inducers that could alter ropinirole's clearance in vivo. The use of isotopically labeled standards, such as radiolabeled ropinirole (e.g., [¹⁴C]-ropinirole) or stable isotope-labeled internal standards (e.g., ropinirole-d₄-hydrochloride), is critical for accurate and sensitive quantification of the parent drug and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the in vitro metabolism of ropinirole derived from scientific literature.

Table 1: Metabolic Stability of Ropinirole in Human Hepatocytes

ParameterValueReference
Intrinsic Clearance (Clint)1.7 µL/min/million cells[5]

Table 2: Enzyme Kinetics of Ropinirole in Human Liver Microsomes (High-Affinity Component)

ParameterValueReference
Michaelis-Menten Constant (Km)5 - 87 µM[1]
Maximum Velocity (Vmax)Not explicitly reported-

Note: The Vmax for the high-affinity component of ropinirole metabolism in human liver microsomes was not available in the reviewed literature.

Mandatory Visualizations

Ropinirole_Metabolism_Pathway Ropinirole Ropinirole N_Despropyl N-despropyl Ropinirole Ropinirole->N_Despropyl N-despropylation (CYP1A2) Hydroxy 7-hydroxy Ropinirole Ropinirole->Hydroxy Hydroxylation (CYP1A2) Carboxylic_Acid Carboxylic Acid Metabolite N_Despropyl->Carboxylic_Acid Further Oxidation Glucuronide Glucuronide Conjugates Hydroxy->Glucuronide Glucuronidation Experimental_Workflow_Microsomes cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Thaw Human Liver Microsomes Incubation_Mix Combine Microsomes, Ropinirole, and Buffer Prep_Microsomes->Incubation_Mix Prep_Ropinirole Prepare Ropinirole ([¹⁴C]-Ropinirole) Stock Prep_Ropinirole->Incubation_Mix Prep_Cofactor Prepare NADPH Cofactor Solution Start_Reaction Initiate with NADPH Prep_Cofactor->Start_Reaction Pre_Incubate Pre-incubate at 37°C Incubation_Mix->Pre_Incubate Pre_Incubate->Start_Reaction Incubate Incubate at 37°C with Shaking Start_Reaction->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Add_IS Add Internal Standard (Ropinirole-d₄) Quench->Add_IS Centrifuge Centrifuge to Pellet Protein Add_IS->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Experimental_Workflow_Hepatocytes cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis Thaw_Cells Thaw Cryopreserved Human Hepatocytes Determine_Viability Determine Cell Viability and Density Thaw_Cells->Determine_Viability Plate_Cells Plate Hepatocytes (for adherent cultures) Determine_Viability->Plate_Cells Add_Ropinirole Add Ropinirole to Cells Plate_Cells->Add_Ropinirole Prepare_Dosing Prepare Ropinirole Dosing Solution Prepare_Dosing->Add_Ropinirole Incubate_37C Incubate at 37°C, 5% CO₂ Add_Ropinirole->Incubate_37C Collect_Aliquots Collect Aliquots at Time Points Incubate_37C->Collect_Aliquots Quench_Reaction Quench with Organic Solvent Collect_Aliquots->Quench_Reaction Add_Internal_Standard Add Internal Standard (Ropinirole-d₄) Quench_Reaction->Add_Internal_Standard Process_Sample Process for LC-MS/MS Analysis Add_Internal_Standard->Process_Sample

References

Application of 7-Hydroxy Ropinirole-d14 in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole is a non-ergoline dopamine agonist that has a high affinity for the D2 and D3 dopamine receptors and is widely used in the management of Parkinson's disease. The therapeutic efficacy of Ropinirole is attributed to its ability to stimulate postsynaptic dopamine receptors in the central nervous system. The metabolism of Ropinirole is extensive, with 7-hydroxy ropinirole being a major and pharmacologically active metabolite. Accurate quantification of Ropinirole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action in the context of Parkinson's disease research.

7-Hydroxy Ropinirole-d14 is a deuterium-labeled stable isotope of 7-hydroxy ropinirole. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability, thus ensuring the highest accuracy and precision of the analytical method.

Data Presentation

Table 1: Comparative Pharmacokinetic Data of Ropinirole and its Metabolites

This table summarizes the steady-state pharmacokinetic parameters of Ropinirole and its major metabolite, 7-hydroxy ropinirole, following oral administration in various species, including humans with Parkinson's disease. This data is crucial for designing and interpreting preclinical and clinical studies.

CompoundSpeciesDose (mg/kg/day)Cmax (ng/mL)Tmax (h)AUC (ng.h/mL)
Ropinirole Man0.4836.70.5-7557
Rat504791.5-41580
7-Hydroxy Ropinirole Man0.481.30.5-119.2
Rat5055.14-8198

Data presented are for male and female animals. Data for humans are at a maximal daily dose of 24 mg given as 8 mg t.i.d. (equivalent to 0.48 mg/kg/day assuming a body weight of 50 kg). Cmax and AUC values for humans were derived by extrapolation from dose-normalized data obtained in male and female patients.[1]

Experimental Protocols

Protocol 1: Quantification of 7-Hydroxy Ropinirole in Human Plasma using this compound by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxy ropinirole in human plasma, utilizing this compound as an internal standard.

1. Materials and Reagents:

  • 7-Hydroxy Ropinirole (analytical standard)

  • This compound (internal standard)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

2. Preparation of Standard and Quality Control (QC) Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 7-hydroxy ropinirole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the 7-hydroxy ropinirole stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 7-Hydroxy Ropinirole: Determine the precursor and product ions (e.g., m/z 277.2 -> 149.1).

      • This compound: Determine the precursor and product ions (e.g., m/z 291.2 -> 163.1).

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both 7-hydroxy ropinirole and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of 7-hydroxy ropinirole in the unknown samples from the calibration curve.

Visualizations

Dopamine D2 Receptor Signaling Pathway

Ropinirole and its active metabolite, 7-hydroxy ropinirole, exert their therapeutic effects by acting as agonists at D2 and D3 dopamine receptors. The diagram below illustrates the canonical signaling pathway following D2 receptor activation.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ropinirole Ropinirole / 7-Hydroxy Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R Agonist Binding G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation downstream Downstream Cellular Effects PKA->downstream Phosphorylation PP1 Protein Phosphatase 1 DARPP32->PP1 Inhibition PP1->downstream Dephosphorylation

Caption: Dopamine D2 receptor signaling cascade initiated by Ropinirole.

Experimental Workflow for Metabolite Quantification

The following diagram outlines the general workflow for the quantification of a drug metabolite, such as 7-hydroxy ropinirole, in a biological sample using a stable isotope-labeled internal standard.

Metabolite_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is extraction Solid-Phase Extraction or Protein Precipitation add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_proc Data Processing (Peak Integration) lc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant end Concentration of 7-Hydroxy Ropinirole quant->end

Caption: Workflow for quantifying 7-hydroxy ropinirole with an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in 7-Hydroxy Ropinirole-d14 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS analysis of 7-Hydroxy Ropinirole-d14.

Troubleshooting Guides

This section offers solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on matrix effects.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Adjust mobile phase pH to be at least 2 units away from the pKa of 7-Hydroxy Ropinirole.
- Column overload.- Dilute the sample or inject a smaller volume.
- Column contamination or degradation.- Wash the column with a strong solvent or replace it if necessary.
High Signal Variability (Poor Precision) - Inconsistent sample preparation.- Ensure consistent and reproducible sample preparation steps, including extraction and reconstitution volumes.
- Significant matrix effects (ion suppression or enhancement).- Implement more rigorous sample cleanup procedures (e.g., SPE, LLE).[1][2]
- Incomplete co-elution of 7-Hydroxy Ropinirole and this compound.- Optimize chromatographic conditions to ensure co-elution. Consider using a column with different selectivity.
Low Signal Intensity (Poor Sensitivity) - Ion suppression due to co-eluting matrix components (e.g., phospholipids).- Improve sample cleanup to remove interfering substances.[1]
- Suboptimal ionization source parameters.- Optimize source parameters (e.g., gas flow, temperature, voltage) for 7-Hydroxy Ropinirole.
- Inefficient extraction recovery.- Evaluate and optimize the sample extraction procedure.
Inaccurate Quantification - Differential matrix effects between the analyte and the deuterated internal standard.- Ensure complete co-elution of 7-Hydroxy Ropinirole and this compound. The use of a stable isotope-labeled internal standard is intended to compensate for matrix effects, but this is only effective if both compounds experience the same ionization suppression or enhancement.
- Non-linearity of the calibration curve in the presence of matrix.- Prepare calibration standards in a representative blank matrix (matrix-matched calibration curve) to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of 7-Hydroxy Ropinirole. Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, and endogenous metabolites.

Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for all matrix effects?

A2: While a deuterated internal standard is the gold standard for compensating for matrix effects, its effectiveness relies on the principle that the analyte and the internal standard co-elute and experience the same degree of ion suppression or enhancement. However, differences in chromatography due to the "deuterium isotope effect" can cause slight separation of the analyte and its deuterated analog. If they do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate results.

Q3: How can I determine if I have a matrix effect problem in my assay?

A3: Two common experimental methods to assess matrix effects are:

  • Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Post-extraction spike: This quantitative method compares the response of an analyte in a clean solvent to its response in a sample matrix extract to calculate the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: What are the most effective ways to reduce matrix effects for 7-Hydroxy Ropinirole analysis?

A4: The most effective strategies involve improving the sample preparation process to remove interfering matrix components before LC-MS analysis. These include:

  • Liquid-Liquid Extraction (LLE): A study on ropinirole demonstrated that LLE with ethyl acetate effectively eliminated matrix effects from lysoglycerophosphocholines.[1]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than protein precipitation. Mixed-mode SPE cartridges that utilize both reversed-phase and ion-exchange mechanisms can be particularly effective.

  • Protein Precipitation (PPT) followed by dilution: While simple, PPT can result in significant matrix effects. Diluting the supernatant after precipitation can mitigate these effects if the required sensitivity is not compromised.

Q5: My 7-Hydroxy Ropinirole and this compound peaks are separating. How can I fix this?

A5: Chromatographic separation of deuterated internal standards is a known phenomenon. To address this, you can:

  • Modify the mobile phase: Adjusting the organic solvent composition, gradient slope, or pH can alter the selectivity and potentially merge the peaks.

  • Change the analytical column: Switching to a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column) can change the retention characteristics and promote co-elution.

  • Adjust the temperature: Column temperature can influence retention times and selectivity. Experimenting with different temperatures may help achieve co-elution.

Quantitative Data Summary

The following tables provide an illustrative example of how to present quantitative data for matrix effect assessment. Note: This data is for demonstration purposes and may not represent actual experimental results for this compound.

Table 1: Illustrative Matrix Factor (MF) Calculation for 7-Hydroxy Ropinirole

Sample TypeMean Peak Area (n=3)Matrix Factor (MF)% Ion Suppression/Enhancement
Analyte in Neat Solution850,000--
Analyte in Post-Extraction Spiked Plasma680,0000.8020% Suppression
Analyte in Post-Extraction Spiked Urine935,0001.1010% Enhancement

Table 2: Illustrative Internal Standard Normalized Matrix Factor (IS-Normalized MF)

Sample TypeAnalyte MFIS (d14) MFIS-Normalized MF (Analyte MF / IS MF)
Post-Extraction Spiked Plasma0.800.820.976
Post-Extraction Spiked Urine1.101.081.019

An IS-Normalized MF close to 1.0 indicates that the deuterated internal standard is effectively compensating for the matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of 7-Hydroxy Ropinirole

  • Blank matrix extract (e.g., plasma, urine) prepared using the intended sample preparation method.

  • Mobile phase

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase intended for the assay.

  • Infuse the 7-Hydroxy Ropinirole standard solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase flow path after the analytical column using a tee-union.

  • Monitor the signal of the 7-Hydroxy Ropinirole precursor/product ion transition. A stable baseline signal should be observed.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the baseline of the infused analyte. Any significant dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effect by Post-Extraction Spike

Objective: To quantify the extent of matrix effects.

Materials:

  • Blank biological matrix (at least 6 different lots)

  • 7-Hydroxy Ropinirole and this compound standard solutions

  • All solvents and reagents for the sample preparation method.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare standards of 7-Hydroxy Ropinirole and this compound at a known concentration in the final reconstitution solvent.

    • Set B (Post-Extraction Spiked Matrix): Extract blank matrix samples using the established sample preparation protocol. After the final extraction step and just before the final evaporation/reconstitution, spike the extract with the same concentration of 7-Hydroxy Ropinirole and this compound as in Set A.

    • Set C (Matrix Blank): Process blank matrix samples without adding the analyte or internal standard.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of 7-Hydroxy Ropinirole) / (MF of this compound)

Visualizations

Troubleshooting_Matrix_Effects cluster_start Start cluster_investigation Investigation cluster_solutions Solutions cluster_end End Goal start Inaccurate or Imprecise Results for this compound investigate Investigate for Matrix Effects start->investigate assess_me Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) investigate->assess_me Quantitative & Qualitative Assessment check_coelution Check Co-elution of Analyte and IS investigate->check_coelution Deuterium Isotope Effect? optimize_sample_prep Optimize Sample Preparation (LLE, SPE, Dilution) assess_me->optimize_sample_prep Significant Matrix Effect Found optimize_chromatography Optimize Chromatography (Mobile Phase, Column, Temperature) check_coelution->optimize_chromatography Poor Co-elution Observed matrix_matched_cal Use Matrix-Matched Calibrators optimize_sample_prep->matrix_matched_cal end_goal Accurate and Precise Quantification optimize_chromatography->end_goal matrix_matched_cal->end_goal Sample_Prep_Workflow start Biological Sample (Plasma/Urine) ppt Protein Precipitation (PPT) Add Acetonitrile/Methanol start->ppt Simple Cleanup spe Solid-Phase Extraction (SPE) Condition, Load, Wash, Elute start->spe Advanced Cleanup vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant lle Liquid-Liquid Extraction (LLE) Add Ethyl Acetate supernatant->lle Improved Cleanup evaporate Evaporate to Dryness supernatant->evaporate Direct Injection (High Matrix) lle->evaporate spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Technical Support Center: Optimizing 7-Hydroxy Ropinirole-d14 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of 7-Hydroxy Ropinirole-d14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in analysis?

A1: this compound is the deuterium-labeled analog of 7-Hydroxy Ropinirole, a major metabolite of Ropinirole.[1] It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Ropinirole and its metabolites in biological samples.[1] The deuterium labeling provides a distinct mass-to-charge ratio for detection by a mass spectrometer, while its chemical properties and chromatographic behavior are nearly identical to the non-labeled compound.

Q2: What are the common causes of poor peak shape for this compound?

A2: Poor peak shape, such as tailing or fronting, for this compound, a basic compound, is often attributed to several factors:

  • Secondary Interactions: Interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based columns is a primary cause of peak tailing.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte and the column's stationary phase, influencing peak shape.[3]

  • Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH gradients within the column, causing peak distortion.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.

  • Column Degradation: Loss of stationary phase or accumulation of contaminants can result in poor peak shape over time.

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is the most common peak shape issue for basic compounds like this compound.

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • Low pH (pH 2-4): At low pH, the analyte is fully protonated (charged). To minimize interaction with ionized silanols (negatively charged), a low pH is often used. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically added to the mobile phase.

    • High pH (pH 8-10): At high pH, the analyte is neutral, and the silanol groups are deprotonated. This can significantly reduce peak tailing. However, a high pH stable column is required.[2]

  • Increase Buffer Strength: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH throughout the column, thereby improving peak symmetry.[3] For example, increasing the phosphate buffer concentration has been shown to reduce the tailing factor for ropinirole.[3]

  • Use an End-Capped Column: Select a column that is well end-capped. End-capping is a process where the residual silanol groups are chemically bonded with a small, less reactive compound, reducing their availability to interact with basic analytes.[2]

  • Consider a Different Stationary Phase:

    • C8 vs. C18: In some cases, a C8 stationary phase may provide better peak shape for basic compounds compared to a C18 phase due to reduced hydrophobic interactions.[3]

    • Hybrid Silica or Charged Surface Hybrid (CSH) Particles: These newer generation columns are designed to have a lower density of residual silanols or a modified surface charge, which can significantly improve peak shape for basic compounds.

Experimental Protocol: Mobile Phase pH and Buffer Strength Adjustment

This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

Parameter Initial Condition Modified Condition 1 Modified Condition 2 Modified Condition 3
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Formic Acid in Water10 mM Ammonium Bicarbonate in Water (pH 10)50 mM Ammonium Acetate in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileAcetonitrile
Column Standard C18, 4.6 x 150 mm, 5 µmStandard C18, 4.6 x 150 mm, 5 µmHigh pH Stable C18, 4.6 x 150 mm, 5 µmStandard C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C30 °C
Injection Vol. 5 µL5 µL5 µL5 µL
Analyte Conc. 100 ng/mL100 ng/mL100 ng/mL100 ng/mL

Troubleshooting Workflow for Peak Tailing

PeakTailing_Workflow start Poor Peak Shape: Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., add formic acid or use high pH buffer) check_ph->adjust_ph No check_buffer Is Buffer Strength Sufficient? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration (e.g., from 10mM to 50mM) check_buffer->increase_buffer No check_column Is the Column Appropriate? check_buffer->check_column Yes increase_buffer->check_column change_column Consider Alternative Column (e.g., End-capped, CSH, or different stationary phase) check_column->change_column No good_peak Good Peak Shape Achieved check_column->good_peak Yes change_column->good_peak

Caption: A flowchart illustrating the systematic troubleshooting steps for addressing peak tailing.

Issue 2: Peak Fronting

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

Troubleshooting Steps:

  • Reduce Sample Concentration/Injection Volume: Peak fronting is often a sign of column overload. Dilute the sample or reduce the injection volume.

  • Check Sample Solvent: The solvent used to dissolve the sample should be weaker than or similar in strength to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including fronting.

  • Inspect the Column Inlet: A blocked or partially collapsed column inlet frit can lead to poor peak shape. If suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.

Experimental Protocol: Investigating Sample Overload and Solvent Effects

Parameter Initial Condition Modified Condition 1 (Reduced Load) Modified Condition 2 (Solvent Match)
Analyte Conc. 1000 ng/mL100 ng/mL1000 ng/mL
Injection Vol. 10 µL5 µL10 µL
Sample Solvent 100% Acetonitrile100% Acetonitrile50:50 Water:Acetonitrile
Mobile Phase 90% Water, 10% Acetonitrile (Isocratic)90% Water, 10% Acetonitrile (Isocratic)90% Water, 10% Acetonitrile (Isocratic)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C

Logical Relationship of Troubleshooting for Peak Fronting

PeakFronting_Logic start Poor Peak Shape: Fronting Observed check_load Is Sample Overloading the Column? start->check_load reduce_load Reduce Sample Concentration or Injection Volume check_load->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_load->check_solvent No good_peak Good Peak Shape Achieved reduce_load->good_peak match_solvent Re-dissolve Sample in a Weaker or Mobile Phase-Matched Solvent check_solvent->match_solvent Yes check_column_inlet Is the Column Inlet Intact? check_solvent->check_column_inlet No match_solvent->good_peak replace_column Reverse-Flush or Replace Column check_column_inlet->replace_column No check_column_inlet->good_peak Yes replace_column->good_peak

Caption: A diagram illustrating the decision-making process for troubleshooting peak fronting.

References

Technical Support Center: Optimizing ESI-MS Analysis of 7-Hydroxy Ropinirole-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 7-Hydroxy Ropinirole-d14 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ESI-MS analysis?

A1: this compound is the deuterium-labeled form of 7-Hydroxy Ropinirole, a major metabolite of the dopamine agonist Ropinirole.[1] In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS).[2] The addition of a known concentration of the SIL-IS to a sample allows for accurate quantification of the unlabeled analyte (7-Hydroxy Ropinirole) by correcting for variations in sample preparation, chromatography, and ionization efficiency.

Q2: What is the expected mass and m/z for the protonated molecule of this compound in positive ESI-MS?

A2: The molecular weight of this compound is 290.47 g/mol .[3] In positive ion electrospray mass spectrometry (ESI+), the analyte is typically observed as a protonated molecule, [M+H]⁺. Therefore, you should look for an m/z value of approximately 291.48 in your mass spectrum.

Q3: What are the common adducts I might see for this compound in ESI-MS?

A3: In addition to the primary protonated molecule ([M+H]⁺), it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there are trace amounts of these salts in your mobile phase or sample. It is advisable to minimize salt contamination to favor the formation of the protonated molecule for better sensitivity and easier data interpretation.

Ionization ProductAdductExpected m/z for this compound
Protonated Molecule[M+H]⁺291.48
Sodium Adduct[M+Na]⁺313.46
Potassium Adduct[M+K]⁺329.56

Q4: What are the predicted fragmentation patterns for 7-Hydroxy Ropinirole in tandem MS (MS/MS)?

A4: While specific literature on the fragmentation of 7-Hydroxy Ropinirole is limited, we can predict the fragmentation based on the structure of the parent compound, Ropinirole. The MS/MS transition for Ropinirole is m/z 261.2 → 114.2.[4] This major fragmentation is due to the cleavage of the bond between the ethyl group and the indole ring, resulting in the formation of the dipropylaminoethyl fragment ion. For 7-Hydroxy Ropinirole, a similar fragmentation is expected. Additionally, the hydroxyl group on the aromatic ring could lead to a neutral loss of water (H₂O).

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossDescription
277.2 (7-Hydroxy Ropinirole)114.2C₉H₁₁NO₂Cleavage of the dipropylaminoethyl side chain.
277.2 (7-Hydroxy Ropinirole)259.2H₂OLoss of water from the hydroxylated ring.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are observing a weak or absent signal for your analyte, consider the following troubleshooting steps:

1. Verify Mass Spectrometer Settings:

  • Ionization Mode: Ensure you are operating in positive ion mode (ESI+).

  • Precursor Ion m/z: Confirm that the mass spectrometer is set to monitor for the correct precursor ion (m/z 291.48 for the [M+H]⁺ of this compound).

2. Optimize Mobile Phase Composition:

  • pH: The ionization efficiency of analytes with amine groups is highly dependent on the mobile phase pH. For Ropinirole and its metabolites, a slightly acidic to neutral pH is often optimal. A mobile phase containing 10mM ammonium formate at pH 6.0 has been successfully used for Ropinirole analysis.[4]

  • Organic Modifier: Acetonitrile is a common organic modifier for the analysis of Ropinirole.

  • Additives: The use of volatile additives like formic acid or ammonium formate can improve ionization efficiency.

3. Check for Ion Suppression:

  • Matrix Effects: Biological samples can contain components that co-elute with the analyte and suppress its ionization. Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

  • Sample Preparation: If significant matrix effects are observed, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.

Workflow for Troubleshooting Low Signal

Start Low or No Signal CheckMS Verify MS Settings (ESI+, Precursor m/z) Start->CheckMS OptimizeMP Optimize Mobile Phase (pH, Organic Modifier, Additives) CheckMS->OptimizeMP Settings Correct Resolved Signal Improved CheckMS->Resolved Settings Corrected CheckIS Check for Ion Suppression (Matrix Effects) OptimizeMP->CheckIS Optimization Ineffective OptimizeMP->Resolved Signal Improved ImproveSP Improve Sample Preparation (e.g., SPE) CheckIS->ImproveSP Suppression Detected CheckIS->Resolved No Suppression ImproveSP->Resolved

Caption: Troubleshooting workflow for low or no ESI-MS signal.

Issue 2: Inconsistent or Poor Peak Shape

Poor chromatographic peak shape can negatively impact quantification. Here’s how to address it:

1. Column Selection:

  • A C18 column is commonly used for the analysis of Ropinirole and its metabolites.[5]

2. Mobile Phase Optimization:

  • Gradient Elution: A gradient elution program can help to improve peak shape and resolution from endogenous interferences.

  • Flow Rate: Ensure the flow rate is optimized for your column dimensions. A flow rate of 0.3 mL/min has been used with a UHPLC system.[4]

3. Sample Solvent:

  • Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Issue 3: High Background Noise or Interfering Peaks

High background noise can decrease the signal-to-noise ratio and impact the limit of quantification.

1. Mobile Phase Purity:

  • Use high-purity, LC-MS grade solvents and additives to minimize background ions.

2. System Contamination:

  • Flush the LC-MS system thoroughly to remove any potential contaminants.

3. Sample-Related Interference:

  • As mentioned, a more selective sample preparation method can reduce interferences from the sample matrix.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for your specific matrix.

  • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

  • Elution: Elute the analyte and internal standard using a mobile phase containing a small amount of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development.

ParameterRecommended Setting
LC System UHPLC
Column C18, e.g., Gemini NX3
Mobile Phase A 10 mM Ammonium Formate in Water, pH 6.0
Mobile Phase B 10 mM Ammonium Formate in Methanol
Flow Rate 0.3 mL/min
Gradient Optimize for separation from interferences
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Precursor Ion (m/z) 291.48 (for this compound)
Product Ion (m/z) 114.2 (predicted)
Collision Energy Optimize for maximum product ion intensity

Experimental Workflow Diagram

Start Sample Collection AddIS Add 7-Hydroxy Ropinirole-d14 (IS) Start->AddIS SPE Solid-Phase Extraction AddIS->SPE EvapRecon Evaporate and Reconstitute SPE->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS Data Data Processing and Quantification LCMS->Data

References

Technical Support Center: 7-Hydroxy Ropinirole-d14 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting peaks when analyzing 7-Hydroxy Ropinirole with its deuterated internal standard, 7-Hydroxy Ropinirole-d14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterium-labeled version of 7-Hydroxy Ropinirole, a major metabolite of the drug Ropinirole.[1][2][3][4] It is commonly used as an internal standard (IS) in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for precise quantification of the analyte in biological samples.[1] The deuterium labeling gives it a slightly higher mass, allowing the mass spectrometer to distinguish it from the non-labeled analyte, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation.[5]

Q2: What does "co-eluting peaks" mean in this context?

Co-elution occurs when 7-Hydroxy Ropinirole and its deuterated internal standard (this compound) are not sufficiently separated by the HPLC or UHPLC column and exit the column at nearly the same time.[6] While deuterated internal standards are designed to co-elute closely with the analyte to compensate for matrix effects, a complete lack of separation can sometimes lead to analytical challenges, including mutual signal suppression in the mass spectrometer source.[5][7] However, a slight chromatographic separation is sometimes observed because the deuterium atoms can alter the molecule's interaction with the column's stationary phase.[8]

Q3: Why is it a problem if my analyte and internal standard peaks are not perfectly co-eluting?

If the analyte and the deuterated internal standard separate partially on the column, they may experience different matrix effects.[7] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte in the mass spectrometer's source. If the internal standard elutes at a slightly different time, the matrix effects it experiences may not be identical to those affecting the analyte, leading to inaccurate quantification.[7]

Q4: How can I detect co-elution or near co-elution issues?

  • Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or shoulders.[6][9] A shoulder on a peak is a strong indicator that another compound is eluting at a very similar time.[6][9]

  • Mass Spectrometry Data: When using a mass spectrometer, you can monitor the ion signals for both the analyte and the internal standard. If the apex of the two peaks is not at the same retention time, you have chromatographic separation. If you suspect co-eluting interferences, you can examine the mass spectra across the peak; a change in the relative ion abundances may indicate a lack of peak purity.[6]

Troubleshooting Guide for Co-eluting Peaks

If you are experiencing issues with co-eluting peaks of 7-Hydroxy Ropinirole and this compound, or if you suspect co-eluting interferences are affecting your results, consider the following troubleshooting steps.

Initial Assessment Workflow

This workflow helps to identify and address the root cause of the co-elution issue.

G cluster_0 Troubleshooting Workflow cluster_1 Addressing Interference cluster_2 Optimizing IS Co-elution start Problem: Suspected Co-elution Issue check_peak 1. Review Chromatogram: - Asymmetry (shoulders)? - Peak Tailing/Fronting? start->check_peak check_ms 2. Analyze MS Data: - Different retention times for  analyte and IS? - Consistent ion ratios across peak? check_peak->check_ms is_interference Is an unknown interference co-eluting? check_ms->is_interference is_separation Is there partial separation of analyte and IS? is_interference->is_separation No modify_gradient 3a. Modify Gradient: Change slope or duration is_interference->modify_gradient Yes reduce_efficiency 4a. Use a column with lower resolving power is_separation->reduce_efficiency Yes change_solvent 3b. Change Organic Solvent: (e.g., Acetonitrile to Methanol) modify_gradient->change_solvent change_ph 3c. Adjust Mobile Phase pH change_solvent->change_ph end_node Resolution Achieved change_ph->end_node adjust_temp 4b. Adjust Column Temperature reduce_efficiency->adjust_temp adjust_temp->end_node

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Method Modification Protocols

If the initial assessment indicates that method optimization is necessary, the following protocols provide a more detailed approach.

Protocol 1: Modifying the Mobile Phase

Changes to the mobile phase can significantly alter the selectivity of the separation.

Objective: To improve the separation of 7-Hydroxy Ropinirole from potential interferences or to adjust the co-elution with its deuterated internal standard.

Methodology:

  • Adjust Organic Solvent Ratio:

    • If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[6] This increases retention and may improve separation.

    • Conversely, if retention times are too long, a slight increase in the organic solvent percentage can shorten the analysis time.

  • Change Organic Solvent:

    • The choice of organic solvent can impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents interact differently with the stationary phase and the analytes.

  • Modify Mobile Phase pH:

    • Ropinirole and its metabolites are ionizable compounds. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes and, consequently, their retention and selectivity.

    • Use a buffer to maintain a consistent pH. For example, you could try adjusting the pH of a formic acid or ammonium acetate buffer within a range suitable for your column (typically pH 2-8 for standard silica-based C18 columns).[10]

Protocol 2: Adjusting the Gradient Elution Program

For methods using a gradient, modifying the slope can improve resolution.

Objective: To enhance the separation of closely eluting compounds.

Methodology:

  • Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.

  • Introduce Isocratic Holds: Incorporate an isocratic hold (a period where the mobile phase composition is constant) at a solvent composition just before the elution of the peaks of interest. This can help to focus the peaks before they elute and improve their separation.

Quantitative Impact of Method Modifications

The following table illustrates hypothetical results from method development to resolve a co-eluting interference peak from 7-Hydroxy Ropinirole.

Method ParameterAnalyte Retention Time (min)Interference Retention Time (min)Resolution (Rs)
Initial Method 5.215.230.8
Modified: Shallower Gradient 6.856.951.6
Modified: pH Change 7.127.282.1

A resolution value (Rs) of 1.5 or greater is generally considered to indicate baseline separation.

Advanced Troubleshooting: Column and Hardware Considerations

If mobile phase and gradient modifications are insufficient, consider these steps.

Protocol 3: Column Selection and Temperature

The choice of column chemistry and operating temperature can provide significant changes in selectivity.

Methodology:

  • Change Stationary Phase Chemistry:

    • If you are using a standard C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different retention mechanisms that can alter the elution order and improve separation.

    • For resolving partial separation between the analyte and the deuterated internal standard, sometimes a column with slightly lower resolving power can be beneficial to ensure they co-elute more closely.[7]

  • Adjust Column Temperature:

    • Increasing the column temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity.

    • Decreasing the temperature can increase retention and may alter selectivity, potentially improving the resolution of some compounds.

System Health Check Workflow

Poor peak shape can also be a sign of system issues. This diagram outlines a basic hardware check.

G cluster_0 Hardware Health Check start Problem: Poor Peak Shape (Splitting, Broadening) check_frit 1. Check for Blocked Frit or Contamination start->check_frit check_connections 2. Ensure Proper Tubing Connections (no dead volume) check_frit->check_connections check_guard 3. Replace Guard Column check_connections->check_guard is_resolved Is the issue resolved? check_guard->is_resolved end_good System OK is_resolved->end_good Yes end_bad Consider Column Replacement is_resolved->end_bad No

References

Technical Support Center: Troubleshooting Low Recovery of 7-Hydroxy Ropinirole-d14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving issues related to the low recovery of 7-Hydroxy Ropinirole-d14, a critical internal standard used in bioanalytical studies. The following sections offer structured advice in a question-and-answer format to address specific challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for consistently low recovery of this compound?

Low recovery of an internal standard like this compound is a common challenge in bioanalysis that can point to several issues within the experimental workflow.[1] The problem generally originates from one of three areas: the sample preparation and extraction methodology, degradation of the analyte, or analytical detection issues such as ion suppression.[2][3] Identifying the source of analyte loss is the first critical step in optimizing the method to improve overall recovery.[1]

Potential causes can be broadly categorized as:

  • Suboptimal Extraction Parameters: The efficiency of both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is highly dependent on factors like pH, solvent polarity, and the choice of sorbent material.[2][4]

  • Analyte Degradation: Ropinirole and its metabolites are known to be unstable under certain conditions, particularly in alkaline environments.[5][6] Analyte loss can occur if samples are exposed to harsh pH, high temperatures, or excessive light.[2]

  • Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a suppressed signal that may be misinterpreted as low recovery.[3][7]

Below is a general workflow to begin troubleshooting the issue.

Start Low Recovery of This compound CheckExtraction Review Extraction Protocol (SPE/LLE) Start->CheckExtraction CheckStability Investigate Analyte Degradation Start->CheckStability CheckMatrix Assess Matrix Effects (Ion Suppression) Start->CheckMatrix OptimizeSPE Optimize SPE (pH, Sorbent, Solvents) CheckExtraction->OptimizeSPE Using SPE OptimizeLLE Optimize LLE (pH, Solvent) CheckExtraction->OptimizeLLE Using LLE ControlConditions Control pH, Temp, Light Exposure CheckStability->ControlConditions PostSpikeExp Perform Post-Extraction Spike Experiment CheckMatrix->PostSpikeExp Resolved Recovery Improved OptimizeSPE->Resolved OptimizeLLE->Resolved ControlConditions->Resolved PostSpikeExp->Resolved

Caption: Initial troubleshooting workflow for low analyte recovery.

Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol to improve recovery?

Low recovery in SPE often indicates a fundamental issue with the method.[3] Optimization requires a systematic approach focusing on the physicochemical properties of this compound and its interaction with the sorbent. Key parameters to investigate include the choice of sorbent, sample pH, and the composition of the wash and elution solvents.[4][8]

Key Optimization Steps:

  • Sorbent Selection: For a basic compound like Ropinirole, a C18 (reversed-phase) or a mixed-mode cation exchange sorbent is often suitable.

  • Sample pH Adjustment: The pH of the sample load solution is critical. To ensure retention on a reversed-phase sorbent, the pH should be adjusted to suppress the ionization of the analyte, making it less polar. Conversely, for a cation exchange sorbent, the pH should be adjusted to ensure the analyte is positively charged.

  • Wash Solvent Optimization: The wash step is designed to remove endogenous interferences. The wash solvent should be strong enough to remove matrix components but weak enough to leave the analyte bound to the sorbent.

  • Elution Solvent Optimization: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For reversed-phase SPE, this is typically a high-percentage organic solvent. For cation exchange, an acidified or ammoniated organic solvent is used to neutralize the analyte's charge and facilitate its release.[4]

cluster_0 SPE Workflow Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample (Adjust pH) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute Analyte (e.g., Acidified Organic Solvent) Wash->Elute Start Start: Aqueous Sample (Analyte is Charged) Basify 1. Add Base (e.g., NaOH) Adjust pH > pKa Start->Basify NeutralAnalyte Aqueous Phase (Analyte is Neutral) Basify->NeutralAnalyte AddSolvent 2. Add Organic Solvent (e.g., MTBE) & Vortex NeutralAnalyte->AddSolvent Separate 3. Separate Layers AddSolvent->Separate OrganicPhase Organic Phase (Contains Neutral Analyte) Separate->OrganicPhase Collect AqueousWaste Aqueous Phase (Waste) Separate->AqueousWaste Discard cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike (QC) SpikeSolvent Spike Analyte into Solvent AnalyzeA Analyze SpikeSolvent->AnalyzeA ExtractBlank Extract Blank Matrix SpikeExtract Spike Analyte into Clean Extract ExtractBlank->SpikeExtract AnalyzeB Analyze SpikeExtract->AnalyzeB SpikeMatrix Spike Analyte into Matrix ExtractSpiked Extract Spiked Sample SpikeMatrix->ExtractSpiked AnalyzeC Analyze ExtractSpiked->AnalyzeC

References

Technical Support Center: Analysis of 7-Hydroxy Ropinirole-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 7-Hydroxy Ropinirole-d14. The following information is designed to help minimize ion suppression and ensure accurate and reproducible results during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Key sources of ion suppression in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: How can I detect ion suppression in my assay for this compound?

A2: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents from the matrix.

Q3: Will the deuterated internal standard (this compound) completely compensate for ion suppression of the non-labeled analyte?

A3: In theory, a co-eluting, stable isotope-labeled internal standard (SIL-IS) like this compound should experience the same degree of ion suppression as the non-labeled analyte, allowing for accurate quantification. However, this is not always the case. Differences in chromatography can cause the analyte and internal standard to not perfectly co-elute, leading to differential ion suppression and inaccurate results.[3] Therefore, it is crucial to use a sample preparation method that effectively removes matrix components.

Q4: What are the most effective sample preparation techniques to minimize ion suppression for this compound?

A4: The most effective techniques are those that efficiently remove matrix interferences, particularly phospholipids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally superior to protein precipitation (PPT) for this purpose.[4][5][6] One study specifically highlighted that LLE with ethyl acetate effectively eliminated matrix effects from lysoglycerophosphocholines in the analysis of ropinirole.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for this compound Significant ion suppression from the sample matrix.- Implement a more rigorous sample cleanup method such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). - Optimize chromatographic conditions to separate the analyte from interfering matrix components.
Poor reproducibility of results Variable ion suppression between samples.- Ensure the sample preparation protocol is followed consistently. - Use a stable isotope-labeled internal standard (this compound) and ensure it co-elutes with the analyte.
Inconsistent internal standard response The internal standard is also experiencing variable suppression and may not be perfectly co-eluting with the analyte.- Re-evaluate and optimize the chromatographic method to ensure co-elution. - Improve the sample cleanup to reduce the overall matrix load.
Gradual decrease in signal over a run sequence Buildup of matrix components on the analytical column and in the MS source.- Implement a column wash step at the end of each injection. - Regularly clean the mass spectrometer's ion source. - Use a guard column to protect the analytical column.

Comparison of Sample Preparation Techniques

Technique Phospholipid Removal Efficiency Protein Removal Efficiency Overall Cleanliness Tendency for Ion Suppression
Protein Precipitation (PPT) PoorGoodFairHigh
Liquid-Liquid Extraction (LLE) Good to ExcellentExcellentExcellentLow
Solid-Phase Extraction (SPE) Good to ExcellentExcellentExcellentLow

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on methods shown to be effective for ropinirole and its metabolites.[4]

  • Sample Preparation:

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

    • Add 100 µL of 0.1 M NaOH to basify the sample.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange polymer-based sorbent, which is effective for basic compounds like 7-Hydroxy Ropinirole.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

LC-MS/MS Parameters
Parameter Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined based on the non-deuterated 7-Hydroxy Ropinirole
MRM Transition (IS) To be determined for this compound
Collision Energy To be optimized for each transition
Source Temperature 500°C

Visualizations

IonSuppressionMechanism cluster_sample Sample Matrix cluster_source ESI Source Analyte 7-Hydroxy Ropinirole Droplet Charged Droplet Analyte->Droplet Co-elution & Competition for Ionization IS This compound IS->Droplet Co-elution & Competition for Ionization Matrix Phospholipids, Salts, etc. Matrix->Droplet Co-elution & Competition for Ionization Matrix->Droplet Suppresses Ionization MS Mass Spectrometer Droplet->MS Ion Evaporation

Figure 1. Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Low Signal or Poor Reproducibility? CheckIS Check Internal Standard Response Start->CheckIS ConsistentIS IS Response Consistent? CheckIS->ConsistentIS ImproveCleanup Improve Sample Cleanup (LLE or SPE) OptimizeLC Optimize Chromatography ImproveCleanup->OptimizeLC ReassessMethod Re-evaluate Method OptimizeLC->ReassessMethod ConsistentIS->ImproveCleanup No ProblemSolved Problem Resolved ConsistentIS->ProblemSolved Yes

References

Technical Support Center: Troubleshooting Calibration Curve Linearity for 7-Hydroxy Ropinirole-d14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with 7-Hydroxy Ropinirole-d14 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in LC-MS/MS assays?

Non-linear calibration curves are a frequent challenge in LC-MS/MS analysis and can stem from several factors. The most common culprits include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte or internal standard, leading to a non-proportional response.[1][2][3]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, resulting in a plateauing of the signal response and a loss of linearity.

  • Ionization Saturation: The electrospray ionization (ESI) source has a limited capacity for ionization. At high analyte concentrations, competition for ionization can occur, leading to a non-linear response.

  • Internal Standard (IS) Issues: Problems with the internal standard, such as instability, isotopic exchange (especially with deuterated standards), or inappropriate concentration, can lead to poor calibration curve performance.[4][5][6]

  • Analyte Instability: Degradation of the analyte in the biological matrix or during sample processing can result in a lower than expected response at higher concentrations or over time.[7]

  • Formation of Adducts or Multimers: At higher concentrations, the analyte may form dimers or other adducts, which can alter the mass-to-charge ratio being monitored and affect the signal response.

Q2: Why might I see non-linearity specifically with a deuterated internal standard like this compound?

Deuterated internal standards are widely used due to their similar chemical and physical properties to the analyte. However, they can present unique challenges:

  • Deuterium Exchange: Under certain pH, temperature, or solvent conditions, deuterium atoms can exchange with protons from the surrounding environment.[4][5][8] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, causing non-linearity. The stability of the deuterium label depends on its position in the molecule.

  • Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[6] If this shift is significant, the two compounds may experience different matrix effects, leading to a non-proportional response.

  • Isotopic Contribution: At high concentrations of the analyte, the natural isotopic abundance of elements like carbon-13 can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.

Q3: My calibration curve for this compound is linear at low concentrations but becomes non-linear at higher concentrations. What is the likely cause?

This is a classic sign of saturation, either of the detector or the ionization source. When the concentration of 7-Hydroxy Ropinirole increases, the number of ions reaching the detector or being formed in the ESI source may exceed the instrument's linear dynamic range.

Q4: Can the sample preparation method affect the linearity of my calibration curve?

Absolutely. The choice of sample preparation technique can significantly impact matrix effects, which in turn affect linearity. For instance, a simple protein precipitation may not remove as many interfering phospholipids as a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.[9] Inadequate sample cleanup can lead to significant ion suppression or enhancement, resulting in a non-linear response.

Troubleshooting Guide

If you are experiencing calibration curve linearity issues with this compound, follow this step-by-step troubleshooting guide.

Step 1: Investigate the Internal Standard

Your deuterated internal standard is a critical component of the assay.

  • Action 1.1: Verify IS Purity and Concentration. Ensure the purity of your this compound stock solution. Prepare fresh dilutions and verify that the concentration is appropriate for the expected analyte concentration range. The IS response should be consistent and well above the background noise across all calibration standards and quality control (QC) samples.

  • Action 1.2: Evaluate for Deuterium Exchange. Assess the stability of the deuterium labels under your experimental conditions. Incubate the IS in the final sample matrix and mobile phase at various time points and temperatures to check for any loss of deuterium. This can be monitored by observing any increase in the signal of the unlabeled 7-Hydroxy Ropinirole. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[8]

  • Action 1.3: Check for Chromatographic Co-elution. Overlay the chromatograms of the analyte and the IS. A significant shift in retention time could expose them to different matrix effects. If a shift is observed, chromatographic conditions may need to be re-optimized.

Step 2: Assess for Matrix Effects

Matrix effects are a primary cause of non-linearity.

  • Action 2.1: Perform a Post-Extraction Addition Experiment. Prepare two sets of samples. In the first set, spike the analyte and IS into a clean solvent. In the second set, extract blank biological matrix and then spike the analyte and IS into the extracted matrix. A significant difference in the analyte-to-IS ratio between the two sets indicates the presence of matrix effects.

  • Action 2.2: Evaluate Different Lots of Matrix. Test your calibration curve in at least six different lots of the biological matrix to assess the variability of the matrix effect.[1]

  • Action 2.3: Improve Sample Cleanup. If matrix effects are significant, consider switching to a more effective sample preparation method. For example, if you are using protein precipitation, try solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more of the interfering components. A study on Ropinirole in rat biological matrices found that liquid-liquid extraction with ethyl acetate effectively eliminated matrix effects from lysoglycerophosphocholines.[9]

Step 3: Optimize LC-MS/MS Parameters

Instrumental settings can greatly influence linearity.

  • Action 3.1: Check for Detector Saturation. Dilute a high-concentration sample and re-inject it. If the diluted sample falls on the linear portion of the curve when back-calculated, detector saturation is a likely cause. You may need to reduce the injection volume, dilute the samples, or use a less intense precursor-to-product ion transition.

  • Action 3.2: Optimize Ionization Source Conditions. Adjust the ESI source parameters, such as spray voltage, gas flow, and temperature, to minimize ionization suppression and improve linearity.

  • Action 3.3: Widen the Dynamic Range. If saturation is an issue, you can try to extend the linear range by using a quadratic or weighted (e.g., 1/x or 1/x²) regression model for your calibration curve. However, the use of non-linear regression models should be thoroughly validated.

Step 4: Evaluate Analyte Stability

The stability of 7-Hydroxy Ropinirole in your samples is crucial.

  • Action 4.1: Conduct Freeze-Thaw and Bench-Top Stability Studies. Assess the stability of the analyte in the biological matrix after multiple freeze-thaw cycles and after being left at room temperature for a period of time that mimics your sample handling process.

  • Action 4.2: Evaluate Long-Term Stability. Store QC samples at the intended storage temperature and analyze them at various time points to ensure the analyte is stable over the duration of your study.

Quantitative Data Summary

AnalyteMatrixCalibration Curve Range (ng/mL)Regression ModelCorrelation Coefficient (r²)Reference
RopiniroleHuman Plasma0.02 - 1.2Linear>0.99[10]
RopiniroleRat Plasma0.01 - 20Linear>0.99[9]
RopiniroleRat Brain Homogenate0.01 - 20Linear>0.99[9]
RopiniroleRat Microdialysate0.1 - 200Linear>0.99[9]
RopiniroleHuman Plasma0.08 - 4 (pg/mL to ng/mL conversion needed)Linear>0.99[11]
RopiniroleHuman Plasma0.5 - 100Linear0.999[12]

Experimental Protocols

The following is a generalized experimental protocol for the quantification of a small molecule like 7-Hydroxy Ropinirole in a biological matrix, based on common practices in published methods for Ropinirole.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract 7-Hydroxy Ropinirole and its deuterated internal standard from the biological matrix and remove interfering substances.

  • Materials:

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid or Ammonium hydroxide (for pH adjustment)

    • Water (LC-MS grade)

    • Internal Standard Spiking Solution (this compound in a suitable solvent)

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of plasma sample, add 10 µL of the internal standard spiking solution.

    • Vortex mix the sample.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Objective: To chromatographically separate 7-Hydroxy Ropinirole from other components and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)

    • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 7-Hydroxy Ropinirole: To be determined (e.g., precursor ion [M+H]+ -> product ion)

      • This compound: To be determined (e.g., precursor ion [M+H]+ -> product ion)

    • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Ropinirole Metabolic Pathway

Ropinirole Metabolism Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole ropinirole Ropinirole hydroxy_ropinirole 7-Hydroxy Ropinirole ropinirole->hydroxy_ropinirole Hydroxylation cyp1a2 CYP1A2 cyp1a2->ropinirole

Caption: Ropinirole is primarily metabolized to 7-Hydroxy Ropinirole via hydroxylation, a reaction catalyzed by the CYP1A2 enzyme.[13][14][15][16]

Troubleshooting Workflow for Calibration Curve Linearity Issues

Troubleshooting Workflow Troubleshooting Workflow for Non-Linear Calibration Curves start Non-Linear Calibration Curve Observed is_check Step 1: Investigate Internal Standard start->is_check matrix_check Step 2: Assess Matrix Effects is_check->matrix_check IS is stable and co-elutes solution Linear Calibration Curve Achieved is_check->solution IS issue identified and resolved lcms_check Step 3: Optimize LC-MS/MS Parameters matrix_check->lcms_check Matrix effects are minimal matrix_check->solution Matrix effects mitigated stability_check Step 4: Evaluate Analyte Stability lcms_check->stability_check Instrument performance is optimal lcms_check->solution Instrument parameters optimized stability_check->start Analyte instability detected stability_check->solution Analyte is stable

Caption: A logical workflow for systematically troubleshooting non-linear calibration curves in bioanalytical assays.

References

Validation & Comparative

A Comparative Guide to Internal Standards for the Bioanalysis of 7-Hydroxy Ropinirole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of drug metabolites, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides a comparative overview of using a stable isotope-labeled (SIL) internal standard, specifically 7-Hydroxy Ropinirole-d14, versus structural analog internal standards for the quantification of 7-Hydroxy Ropinirole, a pharmacologically active metabolite of Ropinirole.[1] While direct cross-validation studies for 7-Hydroxy Ropinirole are not extensively available in public literature, this guide consolidates established principles of bioanalytical method validation and draws upon data from the parent compound, Ropinirole, to inform best practices.

The Importance of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are essential in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for the variability inherent in sample preparation and analysis. This includes variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.

Comparison of Internal Standard Types

The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.

FeatureThis compound (SIL IS)Structural Analog IS (e.g., Ropinirole analogs, other drugs)
Chemical & Physical Properties Nearly identical to 7-Hydroxy RopiniroleSimilar, but not identical, to 7-Hydroxy Ropinirole
Chromatographic Behavior Co-elutes or has very similar retention time to the analyteMay have different retention time, potentially leading to differential matrix effects
Ionization Efficiency Identical to the analyte, providing the best compensation for matrix effectsMay differ from the analyte, leading to incomplete compensation for matrix effects
Extraction Recovery Tracks the analyte's recovery more accurately due to near-identical propertiesMay have different extraction recovery, introducing variability
Availability & Cost Generally more expensive and may require custom synthesisOften more readily available and less expensive
Potential for Crosstalk Minimal, as the mass difference is distinct and well-definedPotential for crosstalk if the analog is a metabolite of the analyte or vice versa

Experimental Data: A Surrogate Comparison from Ropinirole Analysis

While specific data for 7-Hydroxy Ropinirole is scarce, methods developed for the parent drug, Ropinirole, illustrate the performance of different IS types.

Table 1: Performance of Structural Analog Internal Standards in Ropinirole Bioanalysis

Internal StandardAnalyteMatrixExtraction MethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Es-citalopram oxalateRopiniroleHuman PlasmaSolid Phase ExtractionRopinirole: 90.45, IS: 65.42<15<15[2]
QuinidineRopiniroleHuman PlasmaProtein PrecipitationRopinirole: 97.051.11-3.582.42-3.89[3]
CitalopramRopiniroleHuman PlasmaSolid Phase ExtractionNot specifiedNot specifiedNot specified[4]

Note: This table summarizes data for Ropinirole, not 7-Hydroxy Ropinirole. The variability in recovery between the analyte and the structural analog IS, as seen with Es-citalopram oxalate, highlights a potential source of analytical error that is minimized with a SIL IS.

Recommended Experimental Protocol for 7-Hydroxy Ropinirole Analysis

This protocol is a recommended starting point, adapting methods used for Ropinirole.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard Spiking: Add a known concentration of this compound to the plasma samples.

  • Sample Pre-treatment: Acidify plasma samples with an acid like phosphoric acid to disrupt protein binding.

  • SPE Cartridge: Use a mixed-mode cation exchange (MCX) SPE plate.

  • Conditioning: Condition the wells with methanol followed by water.

  • Loading: Load the pre-treated plasma samples.

  • Washing: Wash with a weak acid (e.g., 2% formic acid in water) followed by methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., UPLC BEH C18).

  • Mobile Phase A: Aqueous buffer with a volatile modifier (e.g., 10mM ammonium formate).

  • Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).

  • Gradient: A gradient elution to ensure separation from other matrix components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min for UPLC).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 7-Hydroxy Ropinirole: To be determined experimentally (e.g., monitoring the transition from the protonated molecule [M+H]+ to a specific product ion).

    • This compound: The precursor ion will be shifted by +14 Da. The product ion may or may not be shifted depending on the location of the deuterium labels.

Visualizing the Workflow and Rationale

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Pretreat Acidify and Pre-treat Spike->Pretreat SPE Solid Phase Extraction (MCX) Pretreat->SPE Elute Elute Analyte + IS SPE->Elute LC UPLC Separation (C18 Column) Elute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Bioanalytical workflow for 7-Hydroxy Ropinirole.

IS_Comparison cluster_Properties Physicochemical Properties cluster_Performance Analytical Performance Analyte 7-Hydroxy Ropinirole Identical Identical Analyte->Identical vs. Similar Similar Analyte->Similar vs. SIL_IS This compound (SIL IS) High_Accuracy Higher Accuracy & Precision SIL_IS->High_Accuracy Analog_IS Structural Analog IS Variable_Accuracy Potential for Variability Analog_IS->Variable_Accuracy Identical->SIL_IS Similar->Analog_IS

Caption: Rationale for choosing a SIL Internal Standard.

Conclusion

For the accurate and precise quantification of 7-Hydroxy Ropinirole in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its near-identical physicochemical properties to the analyte ensure superior compensation for analytical variability compared to structural analog internal standards. While methods using structural analogs have been validated for the parent drug, Ropinirole, the potential for differing extraction recoveries and matrix effects introduces a greater risk of analytical error. Adhering to best practices by employing a SIL IS will lead to more robust and reliable data in pharmacokinetic and other drug development studies.

References

A Comparative Analysis of 7-Hydroxy Ropinirole-d14 and 7-Hydroxy Ropinirole in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalytical research and drug development, the precise quantification of drug metabolites is paramount. 7-Hydroxy Ropinirole is a significant metabolite of Ropinirole, a medication used to treat Parkinson's disease and restless legs syndrome. To achieve accurate measurement in complex biological matrices, stable isotope-labeled internal standards are often employed. This guide provides a comparative overview of the analytical response of 7-Hydroxy Ropinirole and its deuterated analog, 7-Hydroxy Ropinirole-d14, primarily used as an internal standard in mass spectrometry-based assays.

Data Presentation: Comparative Analytical Properties

While direct, publicly available experimental data comparing the analytical response factors of 7-Hydroxy Ropinirole and its d14 labeled counterpart is scarce, a comparison of their key analytical properties can be inferred from the principles of chromatography and mass spectrometry. The primary role of this compound is to serve as an internal standard, closely mimicking the analytical behavior of the non-labeled analyte to ensure accurate quantification.

Property7-Hydroxy RopiniroleThis compoundRationale for Comparison
Primary Role in Assay AnalyteInternal StandardThe deuterated form is synthesized specifically to be used as a reference compound for the accurate quantification of the analyte.
Molecular Weight Approx. 276.37 g/mol Approx. 290.46 g/mol The mass difference is due to the replacement of 14 hydrogen atoms with 14 deuterium atoms.
Mass-to-Charge Ratio (m/z) in MS Lower m/zHigher m/zMass spectrometry separates ions based on their m/z ratio, allowing for the distinct detection of the analyte and the internal standard.
Chromatographic Retention Time Typically co-elutes with the internal standardMay exhibit a slight shift, often eluting marginally earlier than the non-deuterated form[1][2].This phenomenon, known as the chromatographic isotope effect, is generally minimal in liquid chromatography but can be observed[1][2]. Co-elution is desirable for an internal standard to experience the same matrix effects as the analyte[3].
Ionization Efficiency in MS Variable, subject to matrix effectsAssumed to be identical to the analyteAs a stable isotope-labeled internal standard, it is expected to have the same ionization efficiency, thus correcting for variations caused by ion suppression or enhancement[3].
Analytical Response The signal that is measured and quantifiedA stable signal used to normalize the analyte's responseThe consistent response of the internal standard is critical for the accuracy and reproducibility of the bioanalytical method[4][5].

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of Ropinirole and its metabolites, including 7-Hydroxy Ropinirole, in a biological matrix like human plasma, using this compound as an internal standard. This protocol is based on common methodologies found in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of a working solution of the internal standard (this compound) in methanol.

    • Vortex mix for 30 seconds.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex mix for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, increasing over several minutes to elute the analytes, followed by a column wash and re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 7-Hydroxy Ropinirole and this compound. The exact m/z values would be determined during method development.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Mandatory Visualization

Metabolic Pathway of Ropinirole

The following diagram illustrates the primary metabolic pathway of Ropinirole, which is mainly metabolized by the cytochrome P450 enzyme CYP1A2.[6][7][8][9] This leads to the formation of several metabolites, including 7-Hydroxy Ropinirole.

Ropinirole_Metabolism Ropinirole Ropinirole CYP1A2 CYP1A2 Ropinirole->CYP1A2 Metabolites Metabolites Hydroxy_Ropinirole 7-Hydroxy Ropinirole Metabolites->Hydroxy_Ropinirole N_Despropyl N-Despropyl Ropinirole Metabolites->N_Despropyl UGT UGT Hydroxy_Ropinirole->UGT Excretion Excretion N_Despropyl->Excretion Glucuronide Glucuronide Conjugate Glucuronide->Excretion CYP1A2->Metabolites UGT->Glucuronide

Metabolism of Ropinirole to its major metabolites.
Analytical Workflow using an Internal Standard

This diagram outlines the typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard like this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Analyte) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Extraction Spike->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Response Measure Analyte/IS Response Ratio Detection->Response Calculation Calculate Analyte Concentration Response->Calculation

References

The Superior Accuracy and Precision of 7-Hydroxy Ropinirole-d14 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug candidates in biological matrices is paramount. For the dopamine agonist Ropinirole, utilized in the management of Parkinson's disease and restless legs syndrome, the choice of an appropriate internal standard in bioanalytical methods is critical for reliable pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of 7-Hydroxy Ropinirole-d14 with other commonly used internal standards, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of Ropinirole quantification.

The Critical Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-elute in proximity to the analyte without causing interference, and be readily distinguishable by the detector. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical chemical and physical characteristics to the unlabeled analyte.

Comparative Performance of Internal Standards for Ropinirole Analysis

While various compounds, including quinidine, paracetamol, and es-citalopram oxalate, have been employed as internal standards in Ropinirole assays, experimental evidence underscores the enhanced reliability of using a deuterated analog. The structural similarity and identical ionization efficiency of this compound to Ropinirole and its primary metabolite, 7-Hydroxy Ropinirole, ensure that it behaves almost identically throughout the analytical process, from extraction to detection. This minimizes variability and leads to more accurate and precise results.

A study utilizing a deuterated internal standard for the determination of Ropinirole in human plasma by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) reported excellent accuracy and precision.[1] The validation data from this study, alongside data from methods using other internal standards, are summarized in the table below.

Internal StandardAnalytical MethodMatrixAccuracy (%)Precision (%RSD)
Deuterated Ropinirole Analog UPLC-MS/MSHuman Plasma85 - 115< 15 (Intra-day & Inter-day)
QuinidineHPLC-UVHuman PlasmaNot explicitly stated for ISRopinirole Intra-day: 1.11-3.58, Inter-day: 2.42-3.89
Es-citalopram oxalateLC-MS/MSHuman PlasmaNot explicitly stated for ISRopinirole Intra-day & Inter-day: < 15

Data for Quinidine and Es-citalopram oxalate reflects the precision of the overall method for Ropinirole quantification, as specific performance data for the internal standards was not provided in the cited literature.

The data clearly indicates that methods employing a deuterated internal standard achieve high levels of accuracy and precision, with variability well within the accepted regulatory limits of ±15% for accuracy and ≤15% for precision. While other methods also demonstrate acceptable precision for Ropinirole, the use of a structurally analogous but non-isotopically labeled internal standard can introduce a greater potential for variability arising from differences in extraction recovery and ionization response.

Experimental Protocol for Ropinirole Quantification using a Deuterated Internal Standard

A robust and sensitive UPLC-MS/MS method for the quantification of Ropinirole in human plasma serves as an excellent example of the application of a deuterated internal standard. The following is a detailed experimental protocol based on published methodologies.[1]

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 25 µL of the deuterated Ropinirole internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ropinirole: Precursor ion (m/z) → Product ion (m/z)

    • Deuterated Ropinirole IS: Precursor ion (m/z) → Product ion (m/z)

  • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters to achieve maximum sensitivity.

Visualizing the Workflow and Rationale

To further illustrate the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms quantification Quantification msms->quantification

Bioanalytical workflow for Ropinirole quantification.

logical_relationship cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_result Outcome analyte Ropinirole prop_sim Identical Chemical & Physical Properties analyte->prop_sim is This compound (Deuterated IS) is->prop_sim beh_sim Identical Behavior during Extraction & Ionization prop_sim->beh_sim result High Accuracy & Precision beh_sim->result

Rationale for using a deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Ropinirole, the use of a stable isotope-labeled internal standard, specifically a deuterated analog like this compound, offers significant advantages over other non-isotopically labeled alternatives. The near-identical physicochemical properties ensure that it accurately tracks the analyte through the entire analytical process, effectively compensating for potential variations and leading to demonstrably superior accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of this compound as the internal standard of choice is a key step towards generating high-quality, reliable data in support of clinical and preclinical studies.

References

A Comparative Guide to Ropinirole Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods for the quantification of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of Ropinirole in bulk drug substances, pharmaceutical formulations, and biological matrices.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods used for Ropinirole quantification, as reported in various studies. This allows for a direct comparison of their linearity, precision, accuracy, and sensitivity.

MethodMatrixLinearity RangePrecision (%RSD)Accuracy/Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
FTIR Spectroscopy Tablets5-30 µg/mL[1]0.011[1]100.02[1]Not ReportedNot Reported
Colorimetry Tablets50-300 µg/mL[1]0.013[1]100.01[1]Not ReportedNot Reported
HPLC-UV Human Plasma0.5-50 ng/mL[2]Intra-day: 1.11-3.58, Inter-day: 2.42-3.89[2]97.05 ± 0.68[2]0.2 ng/mL[2]0.5 ng/mL[2]
RP-HPLC Bulk & Tablets5-50 µg/mL[3]Intra-day: 0.27, Inter-day: 0.26[3]99.3-100.4[3]Not ReportedNot Reported
RP-HPLC API & TabletsNot SpecifiedIntra-day and Inter-day data available[4]100.4-103.6[4]Not ReportedNot Reported
Voltammetry Bulk & TabletsNot SpecifiedNot SpecifiedClose agreement with HPLC[5]Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

This method is based on the measurement of the area of the infrared band corresponding to the N-H stretching of Ropinirole.

  • Sample Preparation: A stock solution of 1 mg/mL Ropinirole hydrochloride is prepared in ethanol. This is further diluted with ethanol to create a series of concentrations ranging from 5-30 µg/mL.[1]

  • Instrumentation: An FTIR spectrometer is used.

  • Measurement: The IR spectrum is recorded for each concentration, and the absorbance of the band due to N-H stretching at 3320 cm⁻¹ is measured.[1]

  • Quantification: A calibration curve is generated by plotting the peak area of the N-H stretching band against the concentration of Ropinirole.[1]

Colorimetry

This method relies on the formation of a colored complex with 1,10-phenanthroline and ferric chloride.

  • Reaction: Ropinirole is condensed with 1,10-phenanthroline and ferric chloride to form an orange-red colored complex.[1]

  • Measurement: The absorbance of the resulting complex is measured at a maximum absorption wavelength of 510 nm.[1]

  • Linearity: The method demonstrated linearity in the concentration range of 50-300 µg/mL.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used method for the determination of Ropinirole in various matrices, including human plasma and pharmaceutical dosage forms.

  • Sample Preparation (Human Plasma): Protein precipitation is performed by adding a water-methanol mixture (50:50 v/v) to the plasma sample. After centrifugation, the supernatant is evaporated, and the residue is reconstituted in the mobile phase before injection into the HPLC system.[2]

  • Chromatographic Conditions (Human Plasma):

    • Column: µ-bondapack C18 (150×4.6 mm, 5µm)[2]

    • Mobile Phase: Methanol and 0.1% trifluoroacetic acid (78:22 mixture)[2]

    • Flow Rate: 1 mL/min[2]

    • Detection: UV detector at 250 nm[2]

  • Chromatographic Conditions (Bulk and Tablets):

    • Column: C18 (250 x 4.6 mm i.d, 5µm particle size)[3]

    • Mobile Phase: Buffer (pH 6.0) and Acetonitrile (50:50 v/v)[3]

    • Flow Rate: 0.5 mL/min[3]

    • Detection: UV detector at 245 nm[3]

  • Another RP-HPLC method for API and tablets utilized a Gemini NX C18 column with a mobile phase of methanol and acetonitrile (70:30 v/v) at a flow rate of 0.7 mL/min and UV detection at 250 nm.[4] A different HPLC method used a C18 column with a mobile phase of 0.05M glacial acetic acid and acetonitrile (50:50) at a flow rate of 1.0 mL/min and UV detection at 250 nm.[6][7]

Voltammetry

Electrochemical methods have also been developed for the quantification of Ropinirole.

  • Principle: This method is based on the electrochemical oxidation of Ropinirole at a glassy carbon electrode.[5]

  • Measurement: A sharp oxidation response is observed in 0.1 M sulfuric acid at a potential of +1.27 V, which is attributed to the oxidation of the indol-2-one ring in the Ropinirole molecule.[5] Pulse voltammetric techniques are used for determination.[5]

  • Application: This method has been applied to the direct quantification of Ropinirole in film-coated tablets.[5]

Visualizations

Experimental Workflow for Ropinirole Quantification

The following diagram illustrates a general experimental workflow for the quantification of Ropinirole, particularly emphasizing the common steps in chromatographic methods.

A generalized workflow for the quantification of Ropinirole.

References

The Justification for Higher Deuteration: A Comparative Guide to d3, d7, and d14 Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard, and among these, deuterium-labeled compounds are widely utilized. This guide provides a comprehensive comparison of d3, d7, and d14 labeled standards, offering experimental data and protocols to justify the selection of a more heavily deuterated standard.

The ideal SIL-IS should co-elute with the analyte of interest, exhibit no isotopic cross-talk, and be stable throughout the analytical process. The degree of deuteration plays a critical role in meeting these criteria. While d3 labeled standards are common, standards with a higher degree of deuteration, such as d7 or d14, often provide significant advantages in terms of analytical performance and data integrity.

Key Performance Metrics: A Comparative Overview

The decision to use a d14 labeled standard over a d3 or d7 analog is primarily driven by two key analytical considerations: the deuterium isotope effect on chromatography and the potential for mass spectral isotopic overlap.

The Deuterium Isotope Effect and Chromatographic Co-elution

The substitution of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule, which can result in a chromatographic shift between the analyte and the deuterated internal standard. This phenomenon, known as the deuterium isotope effect, can compromise the fundamental assumption of co-elution, which is critical for accurate compensation of matrix effects.[1]

Generally, a greater number of deuterium atoms can lead to a more pronounced chromatographic shift. However, the position of the labels within the molecule also plays a significant role.[1] While complete co-elution is the ideal, a consistent and predictable separation can be managed. The primary concern is a variable or unpredictable shift that could lead to differential matrix effects between the analyte and the internal standard.

Table 1: Illustrative Chromatographic Retention Time Shifts with Increasing Deuteration (Peptide Labeling Study)

Labeling SchemeMedian Retention Time Shift (Analyte vs. IS)
Light vs. Intermediate (e.g., d3)2.0 seconds
Light vs. Heavy (e.g., d7+)2.9 seconds

This data is derived from a study on differentially labeled peptides and serves as an example of the potential for retention time shifts with increasing deuteration. The magnitude of this effect is compound-specific.[1]

Mass Spectral Isotopic Overlap (Cross-Talk)

A significant challenge in using SIL-ISs is the potential for isotopic interference, or "cross-talk," between the analyte and the internal standard. This can occur in two ways:

  • Contribution of the Analyte's Natural Isotopes to the Internal Standard Signal: All organic molecules have a natural abundance of heavier isotopes (e.g., ¹³C). The isotopic peaks of the analyte can extend to the mass-to-charge ratio (m/z) of the internal standard, particularly if the mass difference between them is small. This becomes more pronounced for larger molecules.[2][3]

  • Presence of Unlabeled Analyte in the Internal Standard: The synthesis of SIL-ISs may result in a small percentage of the unlabeled analyte being present as an impurity.

A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize the contribution of the analyte's natural isotopes to the internal standard's signal.[4]

Why d14 is often superior to d3 and d7 in this regard:

  • d3 Standard: A +3 amu shift may not be sufficient to move the internal standard's mass clear of the analyte's isotopic cluster, especially for compounds with a higher molecular weight or those containing elements with multiple isotopes (e.g., chlorine, bromine).[2]

  • d7 Standard: A +7 amu shift provides a greater separation on the mass spectrum, significantly reducing the likelihood of isotopic overlap from the analyte.

  • d14 Standard: A +14 amu shift offers an even more substantial separation, virtually eliminating the risk of cross-talk from the analyte's natural isotopic distribution. This is particularly advantageous for high-sensitivity assays where even minor interferences can impact accuracy at the lower limit of quantitation (LLOQ).

Experimental Protocols for Evaluating Internal Standard Performance

To empirically determine the optimal level of deuteration for a specific assay, the following experimental protocols are recommended. These are based on guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7]

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To determine the retention time difference between the analyte and the deuterated internal standard (d3, d7, and d14).

Methodology:

  • Prepare separate solutions of the analyte and each deuterated internal standard at a known concentration in a relevant solvent.

  • Prepare a mixed solution containing the analyte and all three deuterated standards.

  • Analyze each solution using the developed LC-MS/MS method.

  • Record the retention time (t R) for the analyte and each internal standard.

  • Calculate the difference in retention time (Δt R) between the analyte and each standard.

  • Assess the peak shape and resolution between the analyte and each standard in the mixed solution. An acceptable resolution factor (Rs) should be defined based on the specific analytical method.

Protocol 2: Evaluation of Isotopic Cross-Contribution

Objective: To quantify the extent of isotopic overlap from the analyte to the internal standard signal and vice versa.

Methodology:

  • Analyte Contribution to IS:

    • Prepare a sample containing the analyte at the upper limit of quantitation (ULOQ) without any internal standard.

    • Analyze this sample and monitor the mass transition of the internal standard.

    • The response of the internal standard in this sample should be less than 5% of the mean response of the internal standard in all other calibration standards and quality control samples.[7]

  • IS Contribution to Analyte:

    • Prepare a sample containing only the internal standard at its working concentration.

    • Analyze this sample and monitor the mass transition of the analyte.

    • The response of the analyte in this sample should be less than a defined percentage (e.g., 1%) of the analyte response at the LLOQ.

Logical Workflow for Internal Standard Selection

The selection of an appropriately deuterated internal standard is a critical step in bioanalytical method development. The following diagram illustrates the logical workflow for this process.

IST_Selection_Workflow cluster_0 Initial Assessment cluster_1 Experimental Evaluation cluster_2 Decision and Validation Define Analyte and Assay Requirements Define Analyte and Assay Requirements Source Available Labeled Standards (d3, d7, d14) Source Available Labeled Standards (d3, d7, d14) Define Analyte and Assay Requirements->Source Available Labeled Standards (d3, d7, d14) Assess Chromatographic Co-elution Assess Chromatographic Co-elution Source Available Labeled Standards (d3, d7, d14)->Assess Chromatographic Co-elution Evaluate Isotopic Cross-Contribution Evaluate Isotopic Cross-Contribution Assess Chromatographic Co-elution->Evaluate Isotopic Cross-Contribution Stability Assessment Stability Assessment Evaluate Isotopic Cross-Contribution->Stability Assessment Select Optimal Standard Select Optimal Standard Stability Assessment->Select Optimal Standard Full Method Validation Full Method Validation Select Optimal Standard->Full Method Validation

Caption: Workflow for selecting the optimal deuterated internal standard.

Signaling Pathway for Accurate Quantitation

The use of a suitable SIL-IS is a cornerstone of robust quantitative mass spectrometry. The following diagram illustrates the signaling pathway from sample introduction to accurate analyte quantification, highlighting the role of the internal standard.

Quantitation_Pathway Sample with Analyte Sample with Analyte Addition of d14-IS Addition of d14-IS Sample with Analyte->Addition of d14-IS Sample Preparation Sample Preparation Addition of d14-IS->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Analyte + IS MS Detection MS Detection LC Separation->MS Detection Co-elution Signal Processing Signal Processing MS Detection->Signal Processing Analyte/IS Ratio Accurate Quantitation Accurate Quantitation Signal Processing->Accurate Quantitation

Caption: The role of a d14-IS in the bioanalytical workflow for accurate quantitation.

Conclusion

While d3 and d7 labeled internal standards can be suitable for many applications, the use of a d14 labeled standard offers a superior level of analytical security. The significantly larger mass difference virtually eliminates the risk of isotopic cross-talk, a critical factor for high-sensitivity assays and for analytes with complex isotopic patterns. Although the potential for a greater chromatographic shift exists with higher deuteration, this can be managed with careful method development. The justification for using a d14 labeled standard lies in the enhanced data quality and confidence in the final quantitative results, making it a prudent choice for demanding bioanalytical applications in research and drug development.

References

Performance Evaluation of 7-Hydroxy Ropinirole-d14 in Clinical Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of clinical and pharmaceutical research, the accurate quantification of therapeutic agents in biological matrices is paramount. For the analysis of ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results, particularly with mass spectrometry-based methods. This guide provides a comprehensive evaluation of the performance of 7-Hydroxy Ropinirole-d14 as an internal standard in the analysis of clinical samples, comparing its utility with other analytical alternatives.

This compound is a deuterium-labeled analog of the major active metabolite of ropinirole, 7-hydroxy ropinirole.[1] Its structural similarity and mass difference make it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

Comparative Performance Data

The following tables summarize the typical performance characteristics of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of ropinirole in human plasma, utilizing a deuterated internal standard. While the specific use of this compound is not detailed in the cited study, the data is representative of the performance expected from a stable isotope-labeled internal standard in such a bioanalytical assay.

Table 1: Calibration Curve and Sensitivity [2]

ParameterValue
Linearity Range0.02 - 5 µg/L
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.02 µg/L

Table 2: Precision and Accuracy [2]

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%85% - 115%
Medium QC< 15%< 15%85% - 115%
High QC< 15%< 15%85% - 115%

Table 3: Recovery and Matrix Effect [2]

ParameterRopiniroleDeuterated Internal Standard
Extraction Recovery~85%Not explicitly stated, but expected to be consistent and similar to the analyte.
Matrix EffectIndependent of plasma matrixNot explicitly stated, but the use of a co-eluting stable isotope-labeled internal standard is designed to minimize matrix effects.

Table 4: Stability [2]

ConditionStability
Short-term (Bench-top)Stable
Long-term (Frozen)Stable
Freeze-Thaw CyclesStable
Post-preparative (Autosampler)Stable

Comparison with Alternative Internal Standards

While deuterated internal standards like this compound are considered the gold standard for LC-MS/MS bioanalysis, other compounds have also been utilized.

Table 5: Comparison of Internal Standards for Ropinirole Analysis

Internal StandardMethodAdvantagesDisadvantages
This compound LC-MS/MSCo-elutes with the analyte, compensates for matrix effects and extraction variability effectively. Provides the highest accuracy and precision.Higher cost compared to non-isotopically labeled standards.
Es-citalopram oxalate LC-MS/MSCommercially available and may be more cost-effective.Different chemical structure and chromatographic behavior may not perfectly mimic the analyte, potentially leading to less effective compensation for matrix effects and variability.
Lamotrigine UHPLC-MS/MSCommercially available.Structural and physicochemical properties differ significantly from ropinirole, which may result in inadequate correction for analytical variability.
Quinidine HPLC-UVCost-effective and readily available.Not suitable for mass spectrometry. Significant differences in chemical properties and chromatographic retention compared to ropinirole, leading to less reliable quantification.

Experimental Protocols

The following is a detailed methodology for a typical UPLC-MS/MS assay for the determination of ropinirole in human plasma using a deuterated internal standard, based on the work by Wang et al. (2015).

Sample Preparation
  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing this compound).

  • Vortex the sample for 30 seconds.

  • Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC

  • Analytical Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase: Methanol and 10 mmol/L ammonium formate in 0.2% ammonium solution (80:20, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ropinirole: To be determined based on instrumentation

    • This compound: To be determined based on instrumentation

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add 7-Hydroxy Ropinirole-d14 (IS) plasma->add_is alkalinize Alkalinize add_is->alkalinize l_l_extraction Liquid-Liquid Extraction alkalinize->l_l_extraction evaporate Evaporate l_l_extraction->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition & Quantification detection->quantification

Analytical workflow for ropinirole in clinical samples.

ropinirole_metabolism Ropinirole Ropinirole Metabolite1 N-despropyl Ropinirole Ropinirole->Metabolite1 N-depropylation Metabolite2 7-Hydroxy Ropinirole Ropinirole->Metabolite2 Hydroxylation (CYP1A2) Metabolite3 Carboxylic Acid Metabolite Metabolite1->Metabolite3 Glucuronide Glucuronide Conjugate Metabolite2->Glucuronide Glucuronidation

Simplified metabolic pathway of ropinirole.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ropinirole in clinical samples. Its performance, as indicated by representative data from a validated UPLC-MS/MS method using a deuterated standard, demonstrates excellent linearity, precision, accuracy, and stability. When compared to non-isotopically labeled internal standards, this compound offers superior performance by more effectively compensating for analytical variability, thereby ensuring the highest quality data for pharmacokinetic and therapeutic drug monitoring studies. The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis.

References

Comparative Stability of Deuterated vs. Non-Deuterated 7-Hydroxy Ropinirole: A Research Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ropinirole Metabolism and the Role of Deuteration

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form two major metabolites: 7-Hydroxy Ropinirole and N-despropyl Ropinirole.[1][2][3] Of these, 7-Hydroxy Ropinirole is known to possess significant dopamine agonist activity.[1][4] The metabolic process, particularly the hydroxylation at the 7-position, represents a key step in the clearance of Ropinirole.

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in medicinal chemistry to enhance the metabolic stability of drugs.[5][6] This approach is based on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[7][8] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down by deuterium substitution at that position.[9][10]

By strategically placing deuterium atoms on the 7-Hydroxy Ropinirole molecule at sites susceptible to further metabolism, it is hypothesized that its metabolic clearance can be reduced, leading to a longer half-life and potentially improved pharmacokinetic profile.

Proposed Metabolic Pathway and a Point of Deuteration

The metabolic cascade of Ropinirole to its hydroxylated metabolite is a critical pathway to consider for deuteration. The subsequent metabolism of 7-Hydroxy Ropinirole could be a target for stability enhancement.

Ropinirole Ropinirole Metabolism1 CYP1A2 (Hydroxylation) Ropinirole->Metabolism1 HydroxyRopinirole 7-Hydroxy Ropinirole (Active Metabolite) Metabolism1->HydroxyRopinirole Metabolism2 Further Metabolism (e.g., Glucuronidation) HydroxyRopinirole->Metabolism2 DeuteratedHydroxyRopinirole Deuterated 7-Hydroxy Ropinirole HydroxyRopinirole->DeuteratedHydroxyRopinirole Deuteration Excretion Excretion Metabolism2->Excretion SlowedMetabolism Slowed Further Metabolism DeuteratedHydroxyRopinirole->SlowedMetabolism SlowedMetabolism->Excretion

Fig. 1: Proposed metabolic pathway of Ropinirole and the intervention of deuteration.

Comparative Data Summary (Hypothetical)

As no direct comparative studies have been identified, the following table presents hypothetical data that would be expected from the experimental protocols outlined below. This table is for illustrative purposes to guide researchers in their data presentation.

ParameterNon-Deuterated 7-Hydroxy RopiniroleDeuterated 7-Hydroxy RopiniroleExpected Fold Change
In Vitro Half-life (t½) in Human Hepatocytes (min) ValueValueIncrease
Intrinsic Clearance (CLint) in Human Hepatocytes (µL/min/10^6 cells) ValueValueDecrease
In Vitro Half-life (t½) in Human Liver Microsomes (min) ValueValueIncrease
Intrinsic Clearance (CLint) in Human Liver Microsomes (mL/min/mg protein) ValueValueDecrease
In Vivo Half-life (t½) in Animal Model (e.g., rat) (h) ValueValueIncrease
Area Under the Curve (AUC) in Animal Model (ng·h/mL) ValueValueIncrease

Experimental Protocols

To empirically determine the comparative stability, the following experimental protocols are proposed.

Synthesis of Deuterated 7-Hydroxy Ropinirole

The synthesis of deuterated 7-Hydroxy Ropinirole would be the initial step. While a specific protocol for this molecule is not available, general methods for deuteration of aromatic systems can be adapted. This would likely involve the use of a deuterated precursor or a catalyzed hydrogen-deuterium exchange reaction on the 7-Hydroxy Ropinirole molecule itself. The precise positions of deuteration should be strategically chosen at sites susceptible to metabolic attack, which can be predicted using computational models or identified through metabolite identification studies of the non-deuterated compound.

In Vitro Metabolic Stability Assay in Human Hepatocytes

This assay provides a comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated 7-Hydroxy Ropinirole in a suspension of human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E

  • Hepatocyte maintenance supplement

  • Deuterated and non-deuterated 7-Hydroxy Ropinirole (test articles)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Thaw and prepare human hepatocytes according to the supplier's protocol to achieve a final cell density of 0.5 x 10^6 viable cells/mL.

  • Prepare working solutions of the test articles and positive controls in incubation medium at a final concentration of 1 µM.

  • Initiate the incubation by adding the hepatocyte suspension to the wells of a non-coated plate containing the test articles at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.

  • Immediately quench the metabolic reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[9]

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Hepatocytes Prepare Hepatocyte Suspension Incubate Incubate Hepatocytes with Test Articles at 37°C Hepatocytes->Incubate Compounds Prepare Test Article Working Solutions Compounds->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling Quench Quench Reaction with Acetonitrile Sampling->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Fig. 2: Workflow for the in vitro metabolic stability assay in hepatocytes.
In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay specifically evaluates Phase I metabolism, which is relevant for CYP-mediated oxidation.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of deuterated and non-deuterated 7-Hydroxy Ropinirole in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Deuterated and non-deuterated 7-Hydroxy Ropinirole (test articles)

  • Positive control compounds

  • Acetonitrile (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Add the test articles to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Process and analyze the samples as described in the hepatocyte assay.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in an Animal Model

An in vivo study is crucial to understand how the in vitro stability translates to a whole-organism setting.

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated 7-Hydroxy Ropinirole in a suitable animal model (e.g., rats).

Procedure:

  • Administer equimolar doses of deuterated and non-deuterated 7-Hydroxy Ropinirole to two groups of animals via an appropriate route (e.g., intravenous or oral).

  • Collect blood samples at predetermined time points post-administration.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Perform non-compartmental pharmacokinetic analysis to determine key parameters such as half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd).

Dosing Dose Animal Groups with Deuterated & Non-deuterated 7-Hydroxy Ropinirole BloodCollection Collect Blood Samples at Time Points Dosing->BloodCollection PlasmaSeparation Process Blood to Obtain Plasma BloodCollection->PlasmaSeparation Quantification Quantify Drug Concentration by LC-MS/MS PlasmaSeparation->Quantification PK_Analysis Perform Pharmacokinetic Analysis (t½, AUC, CL) Quantification->PK_Analysis

Fig. 3: Logical workflow for an in vivo pharmacokinetic study.

Conclusion

The strategic deuteration of 7-Hydroxy Ropinirole holds the potential to significantly enhance its metabolic stability. While direct comparative experimental data is currently lacking, the established principles of the kinetic isotope effect provide a strong scientific rationale for this hypothesis. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to generate the necessary data to rigorously compare the stability of deuterated and non-deuterated 7-Hydroxy Ropinirole. Such studies are essential for advancing our understanding of the therapeutic potential of deuterated compounds in the context of Ropinirole's pharmacology.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.